3,6-Dichloro-2-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFIJOQQKFWJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603666 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-91-5 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 3,6-Dichloro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is a solid, trifluoromethyl-substituted pyridine derivative. Its unique combination of a pyridine ring, chlorine atoms, and a trifluoromethyl group imparts specific physicochemical properties that make it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Solid | |
| Boiling Point (Predicted) | 181.4 ± 35.0 °C | N/A |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | N/A |
| InChI | 1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| InChI Key | WDFIJOQQKFWJEA-UHFFFAOYSA-N | |
| SMILES | ClC1=NC(C(F)(F)F)=C(Cl)C=C1 |
Table 2: Safety Information
| Hazard | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | GHS06 | Danger | H301: Toxic if swallowed |
This safety information is based on available data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
Synthesis and Purification
General Synthetic Approach: Halogen Exchange
The synthesis would likely involve the fluorination of 3,6-dichloro-2-(trichloromethyl)pyridine using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride salt. This transformation is a key step in the industrial production of many trifluoromethyl-containing aromatic compounds.[3]
References
- 1. US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof - Google Patents [patents.google.com]
- 2. This compound 89719-91-5 [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Dichlorotrifluoromethylpyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of dichlorotrifluoromethylpyridines, with a primary focus on the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This class of compounds holds significant importance as versatile building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The strategic incorporation of chlorine and trifluoromethyl groups onto the pyridine ring imparts unique electronic and lipophilic characteristics, influencing the biological activity and pharmacokinetic profiles of the resulting molecules.[3] This guide summarizes essential quantitative data, details relevant experimental protocols, and presents a visual representation of a typical synthesis workflow.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine, a representative dichlorotrifluoromethylpyridine.
Table 1: General Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₂F₃N | [4][5] |
| Molecular Weight | 215.99 g/mol | [5] |
| Appearance | Colorless to light yellow liquid/crystalline powder | [6][7] |
| Melting Point | 8-9 °C | [1] |
| Boiling Point | 188.5 °C @ 760 mmHg; 80 °C @ 20 mmHg | [1] |
| Density | 1.549 g/cm³ at 25 °C | |
| Refractive Index (n20/D) | 1.475 | |
| Flash Point | 79 °C (174 °F) - closed cup | [4] |
| Vapor Pressure | 1.13 mmHg @ 25°C | [4] |
Table 2: Solubility, Partition Coefficient, and Acidity of 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| Water Solubility | 380 mg/L @ 24 °C | [4] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, dichloromethane, and chloroform | [6][8] |
| logP (predicted) | 3.40720 | [9] |
| pKa (predicted) | -3.34 ± 0.10 | [9][10] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols applicable to dichlorotrifluoromethylpyridines.
Melting Point Determination
The melting point of a solid crystalline dichlorotrifluoromethylpyridine can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline compound is finely crushed.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow.
Boiling Point Determination
For liquid dichlorotrifluoromethylpyridines, the boiling point can be determined using distillation or a Thiele tube method.
Protocol (Thiele Tube):
-
A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently until a continuous stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of dichlorotrifluoromethylpyridines in various solvents can be determined using the shake-flask method.
Protocol:
-
An excess amount of the solid dichlorotrifluoromethylpyridine is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of a dichlorotrifluoromethylpyridine can be determined by potentiometric titration.
Protocol:
-
A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[6][11][12]
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method.
Protocol:
-
A small, accurately weighed amount of the dichlorotrifluoromethylpyridine is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is placed in a sealed container and shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[13][14]
Synthesis and Workflow
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a multi-step process that is critical for the production of various agrochemicals. A common synthetic route starts from 2-chloro-5-(chloromethyl)pyridine.
Caption: Synthesis workflow for 2,3-dichloro-5-(trifluoromethyl)pyridine.
This workflow illustrates the key transformations and purification steps involved in a common industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[12] The process begins with the chlorination of the methyl group of 2-chloro-5-(chloromethyl)pyridine, followed by chlorination of the pyridine ring, and finally, a fluorine exchange reaction to introduce the trifluoromethyl group. The crude product then undergoes a series of purification steps to yield the final, high-purity compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]
- 5. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-dichloro-5-(trifluoromethyl)pyridine uses | Sigma-Aldrich [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Trifluoromethyl-Substituted Pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agrochemical research. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the core synthetic strategies for accessing trifluoromethyl-substituted pyridines, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Strategies
The synthesis of trifluoromethyl-substituted pyridines can be broadly categorized into three main approaches:
-
Halogen Exchange (Halex) Reactions: A widely used industrial method that involves the transformation of a methyl group on a pyridine ring into a trifluoromethyl group via a two-step chlorination-fluorination sequence.
-
Building Block (Cyclocondensation) Approaches: The construction of the pyridine ring from acyclic precursors, where one or more of the building blocks already contains a trifluoromethyl group.
-
Direct C-H Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring, a strategy that has seen significant advancements with the development of novel trifluoromethylating reagents and catalytic systems.
Halogen Exchange Reactions
The halogen exchange (Halex) process is a robust and scalable method for the synthesis of trifluoromethylpyridines, particularly for key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. The general strategy involves the radical chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using a fluorinating agent such as hydrogen fluoride (HF).
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline
This pathway is a prominent industrial route.[1] It can be carried out in a stepwise or a one-pot simultaneous process.[2]
Stepwise Process:
-
N-Oxidation: 3-Picoline is oxidized to 3-picoline-N-oxide.
-
Chlorination of the Ring: The N-oxide is reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.
-
Side-Chain Chlorination: The methyl group is then chlorinated, typically using chlorine gas under UV irradiation, to give 2-chloro-5-(trichloromethyl)pyridine.
-
Fluorination: The trichloromethyl group is fluorinated with HF to afford the final product.
Simultaneous Vapor-Phase Synthesis:
A more direct industrial method involves the simultaneous chlorination and fluorination of 3-picoline in a vapor-phase reactor.[2][3] This process often utilizes a fluidized-bed reactor with a metal-based catalyst.[4]
Experimental Protocol: Stepwise Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [3]
This protocol outlines a laboratory-scale synthesis of a key intermediate.
Step 1: Liquid-Phase Chlorination of 2-Chloro-5-methylpyridine
-
Materials: 2-chloro-5-methylpyridine, chlorine gas, solvent (e.g., carbon tetrachloride), radical initiator (e.g., AIBN).
-
Procedure: A solution of 2-chloro-5-methylpyridine in a suitable solvent is heated to reflux. Chlorine gas is bubbled through the solution while being irradiated with a UV lamp. A radical initiator is added portion-wise. The reaction is monitored by GC until the starting material is consumed. The solvent is removed under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine, which is then further chlorinated on the ring in a subsequent step to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
Step 2: Vapor-Phase Fluorination
-
Materials: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride, catalyst (e.g., chromium oxyfluoride).
-
Procedure: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is vaporized and passed through a heated reactor containing the fluorination catalyst in the presence of a stream of anhydrous hydrogen fluoride. The product stream is then cooled and distilled to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.
Table 1: Representative Yields for Halogen Exchange Reactions
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine & 3-(Trifluoromethyl)pyridine | Vapor-phase chlorofluorination over CrO-Al catalyst at 300 °C | 66.6 (total) | [4] |
| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Vapor-phase chlorination at 380 °C | 62 | [5] |
Logical Diagram: Halogen Exchange Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile of 3,6-Dichloro-2-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, imparts a distinct reactivity profile. This document provides a comprehensive technical overview of the synthesis, reactivity, and applications of this versatile chemical intermediate, with a focus on its utility as a building block for complex molecules.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with the chemical formula C₆H₂Cl₂F₃N and a molecular weight of 215.99 g/mol .[1][2] It is classified as an acute oral toxin.[2]
The synthesis of trifluoromethylpyridines, in general, can be achieved through several methods, including the chlorine/fluorine exchange of trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[3] A common industrial route to dichlorotrifluoromethylpyridines involves the chlorination and subsequent fluorination of picoline derivatives.[3]
Reactivity Profile
The reactivity of this compound is governed by the electronic effects of its substituents. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms and a potent electron-withdrawing trifluoromethyl group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the 3- and 6-positions offer sites for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyridine ring can be displaced by various nucleophiles. The regioselectivity of this substitution is a critical aspect of its synthetic utility. The chlorine atom at the 6-position (α to the pyridine nitrogen) is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group at the 2-position.
A key example of this regioselectivity is the synthesis of the fungicide Fluazinam, where this compound (referred to as 2,3-dichloro-5-(trifluoromethyl)pyridine in some literature) is a crucial intermediate.[1][4]
Table 1: Regioselective Amination of this compound [1]
| Reaction | Reactants | Conditions | Product | Yield |
| Amination | This compound, Liquid Ammonia, Water | 80°C, 9 hours, 18-22 bar | 6-Amino-3-chloro-2-(trifluoromethyl)pyridine | 90% |
This reaction demonstrates the preferential substitution of the chlorine atom at the 6-position.
Experimental Protocol: Synthesis of 6-Amino-3-chloro-2-(trifluoromethyl)pyridine[1]
-
Apparatus: A suitable autoclave reactor.
-
Reagents:
-
This compound (26.75 g, 0.125 mol)
-
Water (25 ml)
-
Liquid ammonia (45 g, 2.85 mol)
-
-
Procedure: a. Charge the autoclave with this compound and water. b. Seal the autoclave and add liquid ammonia from a pressure bottle. c. Heat the autoclave to 80°C for 9 hours, maintaining a pressure between 18 and 22 bar. d. After the reaction is complete, cool the reactor to room temperature. e. The product, 6-amino-3-chloro-2-(trifluoromethyl)pyridine, is obtained by filtration, washing with water, and drying. f. Yield: 22 g (90%).
Cross-Coupling Reactions
While specific examples for this compound are not extensively documented in the readily available literature, the presence of two C-Cl bonds suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. It is a versatile method for creating C-C bonds. Given the two chloro-substituents, mono- or di-arylation/alkylation could potentially be achieved under controlled conditions. The reactivity of the two chlorine atoms would likely differ, allowing for selective coupling.
Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. Similar to SNAr with ammonia, this palladium-catalyzed method could be employed to introduce a wider variety of primary and secondary amines at either the 3- or 6-position. The choice of palladium catalyst and ligands would be crucial for achieving high yields and controlling regioselectivity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This would allow for the introduction of alkynyl moieties onto the pyridine ring, further expanding the molecular diversity accessible from this starting material.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups at the chloro-positions of the pyridine ring.
Applications in Agrochemicals
This compound is a key building block in the synthesis of commercially important agrochemicals.
Synthesis of Fluazinam
Fluazinam is a broad-spectrum fungicide. The synthesis of Fluazinam utilizes 6-amino-3-chloro-2-(trifluoromethyl)pyridine, which is directly synthesized from this compound as described in Section 3.1.[1][5] The subsequent step involves the coupling of this amino-pyridine derivative with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[1]
References
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and properties of 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7), a key intermediate in the synthesis of various agrochemicals. The document details experimental protocols for its synthesis and characterization, summarizes its physicochemical and spectroscopic data, and discusses its role as a precursor to biologically active compounds. Visualizations of synthetic pathways and the mechanism of action of derived pesticides are provided to facilitate understanding.
Introduction
2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N. Its structural combination of a pyridine ring, chlorine atoms, and a trifluoromethyl group imparts significant stability and reactivity, making it a valuable building block in organic synthesis.[1] This compound is of particular interest to the agrochemical industry, serving as a crucial intermediate for the production of high-efficacy insecticides and fungicides.[2][3][4] Understanding its molecular characteristics is paramount for optimizing synthetic routes and for the rational design of new active ingredients.
Molecular Structure and Conformation
The molecular structure of 2,3-dichloro-5-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The presence of the bulky and highly electronegative trifluoromethyl group, along with two chlorine atoms, significantly influences the electronic distribution and geometry of the aromatic ring.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂F₃N | [1][5] |
| Molecular Weight | 215.99 g/mol | [3][5] |
| Appearance | Clear colorless to light yellow liquid | [1][3] |
| Melting Point | 8-9 °C | [3][6][7] |
| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg | [3][7] |
| Density | 1.549 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.475 | [6] |
| Flash Point | 79.4 °C (175 °F) | [3][8] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [3] |
Spectroscopic Data for Structural Characterization
The structure of 2,3-dichloro-5-(trifluoromethyl)pyridine has been elucidated and confirmed through various spectroscopic techniques. A theoretical investigation using Density Functional Theory (DFT) with the B3LYP/6-311G++ basis set has been performed to analyze its vibrational spectra.[9]
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the two protons on the pyridine ring.[10][11]
-
¹³C NMR: The carbon NMR spectrum provides information on the six carbon atoms in the molecule, including the trifluoromethyl carbon.[12]
-
¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the trifluoromethyl group.[13]
-
Infrared (IR) Spectroscopy: The solid-phase FT-IR spectrum has been recorded in the 4000-400 cm⁻¹ region, with vibrational assignments supported by DFT calculations.[5][9][14]
-
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak observed at m/z 215.[5][15]
A summary of the key spectroscopic data is presented in Table 2.
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Signals for aromatic protons | [10][11] |
| ¹³C NMR | Signals for all six carbon atoms | [12] |
| ¹⁹F NMR | Singlet for the -CF₃ group | [13] |
| FT-IR (cm⁻¹) | Vibrational bands characteristic of the substituted pyridine ring and C-F bonds | [5][9][14] |
| Mass Spec (m/z) | Molecular ion peak at 215 | [5][15] |
Conformational Analysis
Computational studies based on DFT have been used to determine the optimized geometric parameters of 2,3-dichloro-5-(trifluoromethyl)pyridine.[9] These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation. The pyridine ring is planar, and the orientation of the trifluoromethyl group relative to the ring is a key conformational feature.
Experimental Protocols
Several synthetic routes for 2,3-dichloro-5-(trifluoromethyl)pyridine have been developed, reflecting its industrial importance.[16][17]
Synthesis from 2,3-dichloro-5-trichloromethylpyridine
This method involves a halogen exchange reaction where the trichloromethyl group is converted to a trifluoromethyl group.
-
Protocol: 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride are added to a polyethylene reactor. Mercuric oxide is added slowly over 3 hours while maintaining the temperature at -20 °C. The reaction is stirred for approximately 22 hours, keeping the temperature below 35 °C. After filtration, the filtrate is neutralized with sodium bicarbonate and extracted with dichloromethane. The organic layer is dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[4]
Synthesis from 2-chloro-5-trifluoromethylpyridine
This protocol involves the chlorination of the pyridine ring.
-
Protocol: 363 g of 2-chloro-5-trifluoromethylpyridine is mixed with 325 g of ferric chloride. Chlorine gas is passed through the mixture while heating to 150-170 °C for 18 hours. The reaction mixture is then added to 1.5 L of hot water. The separated oily layer is dried with anhydrous sodium sulfate and purified by rectification to obtain the final product.[4]
References
- 1. Page loading... [guidechem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. innospk.com [innospk.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum [m.chemicalbook.com]
- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS spectrum [chemicalbook.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
A Technical Guide to the Spectroscopic Characterization of 3,6-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-dichloro-2-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this document serves as a practical roadmap for researchers seeking to identify and characterize it. The guide presents predicted spectroscopic data based on established computational models and the analysis of structurally related compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided to enable researchers to acquire and interpret empirical data. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental and analytical processes, ensuring clarity and reproducibility.
Introduction
This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are pivotal building blocks in the synthesis of novel agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by the fluorine and chlorine substituents, including altered lipophilicity, metabolic stability, and binding affinities. A thorough spectroscopic characterization is the cornerstone of unequivocal structure elucidation and purity assessment, which are critical prerequisites for any subsequent application.
This guide addresses the notable gap in the scientific literature concerning the experimental spectroscopic data of this compound. By providing robust predicted data and detailed methodologies, we aim to empower researchers to confidently identify this compound and build upon this foundational knowledge.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational prediction tools and analysis of substituent effects on the pyridine ring system provide a reliable estimation of the expected spectroscopic data. The following tables summarize the predicted data for this compound.
Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet | 1H | H-4 |
| ~ 7.9 - 8.1 | Doublet | 1H | H-5 |
Note: The aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-2 (bearing CF₃) |
| ~ 148 - 152 | C-6 (bearing Cl) |
| ~ 138 - 142 | C-5 |
| ~ 125 - 130 | C-4 |
| ~ 120 - 125 | C-3 (bearing Cl) |
| ~ 118 - 123 (quartet) | CF₃ (J CF ≈ 270-280 Hz) |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | CF₃ |
Note: The ¹⁹F chemical shift is referenced to CFCl₃ at 0 ppm. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 215, 217, 219 | Molecular ion (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected intensity ratio is approximately 9:6:1. |
| 180, 182 | [M-Cl]⁺ |
| 146 | [M-CF₃]⁺ |
| 111 | [M-CF₃-Cl]⁺ |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium to Strong |
| 1350 - 1150 | C-F stretching (CF₃ group) | Strong |
| 850 - 750 | C-Cl stretching | Strong |
| 900 - 675 | C-H out-of-plane bending | Strong |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems.
Table 6: Predicted UV-Vis Absorption Data
| λmax (nm) | Solvent | Transition |
| ~ 220 - 230 | Ethanol/Methanol | π → π |
| ~ 270 - 280 | Ethanol/Methanol | π → π |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., TMS)
-
Pasteur pipette and filter plug (glass wool)
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1][2]
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of internal standard (e.g., TMS) if quantitative analysis or a precise chemical shift reference is required.
-
Carefully place the cap on the NMR tube and wipe the outside of the tube clean.
-
Insert the sample into the NMR spectrometer.
-
Acquire the spectra following the instrument's standard operating procedures. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, confirm the elemental composition through isotopic patterns, and analyze the fragmentation pattern.
Materials:
-
This compound
-
Volatile organic solvent (e.g., dichloromethane, hexane)
-
GC vial with a septum cap
-
Microsyringe
Procedure:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent.[3]
-
Transfer the solution to a GC vial and seal it.
-
Set the GC-MS instrument parameters. A typical setup would involve:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Mass Spectrometer Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]
-
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.[6]
-
Acquire the data and analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups.
Materials:
-
This compound (solid or liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.[7]
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption.
Materials:
-
This compound
-
UV-grade solvent (e.g., ethanol, methanol, or hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of the sample in a UV-grade solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Calibrate the spectrophotometer by running a baseline with a cuvette filled with the pure solvent.
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[8]
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR sample preparation and analysis.
Conclusion
While experimental spectroscopic data for this compound is not currently prevalent in the public domain, this technical guide provides a robust framework for its characterization. The predicted spectroscopic data offers a reliable reference for researchers, and the detailed experimental protocols outline the necessary steps to obtain empirical data. The provided workflows aim to streamline the analytical process, ensuring that researchers in drug discovery and materials science can confidently and accurately identify and characterize this important chemical entity. It is anticipated that the application of these methodologies will lead to the public availability of experimental data, further enriching the scientific understanding of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. benchchem.com [benchchem.com]
- 5. memphis.edu [memphis.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. longdom.org [longdom.org]
Technical Guidance on the Solubility of 3,6-Dichloro-2-(trifluoromethyl)pyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3,6-Dichloro-2-(trifluoromethyl)pyridine, a critical parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. At present, there is a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. Consequently, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric analysis and High-Performance Liquid Chromatography (HPLC)-based methods, to ensure the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.
Introduction
This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. A comprehensive understanding of its solubility profile in various organic solvents is fundamental for designing and optimizing synthetic routes, developing purification strategies such as crystallization, and preparing formulations for biological screening. Physicochemical properties, including solubility, directly influence reaction kinetics, yield, and the overall efficiency of chemical processes.
Given the lack of available quantitative solubility data in the scientific literature for this compound, this guide presents standardized and reliable methods for its experimental determination. The protocols provided are designed to be implemented in a standard laboratory setting.
Experimental Protocols for Solubility Determination
The following sections detail the protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent. The choice of method may depend on the expected solubility range, the availability of equipment, and the desired accuracy.
The gravimetric method is a direct and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.
2.1.1. Detailed Methodology
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
**Sample
Commercial Availability and Suppliers of 3,6-Dichloro-2-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 3,6-Dichloro-2-(trifluoromethyl)pyridine (CAS No. 89719-91-5). This halogenated pyridine derivative is a valuable building block in medicinal chemistry and agrochemical research, primarily owing to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
Physicochemical Properties
This compound is a solid at room temperature. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89719-91-5 | |
| Molecular Formula | C₆H₂Cl₂F₃N | |
| Molecular Weight | 215.99 g/mol | |
| Appearance | Solid | |
| Boiling Point | 181.4±35.0 °C (Predicted) | [1] |
| Density | 1.542±0.06 g/cm³ (Predicted) | [2] |
| LogP | 3.40720 | [2] |
Commercial Suppliers and Availability
This compound is available from a range of global suppliers, catering to both research and development (R&D) and bulk commercial quantities. Availability spans from grams for laboratory use to kilograms for larger-scale synthesis.
Major Global Suppliers
| Supplier | Purity/Grade | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Not specified; for early discovery research | 1 g | Buyer assumes responsibility to confirm purity. |
| Dayang Chem (Hangzhou) Co., Ltd. | 97% | Gram to bulk | Offers custom synthesis and has manufacturing bases in China.[2] |
| Echemi | Varies by supplier | Varies | Online marketplace listing various Chinese manufacturers. |
| ChemicalBook | Varies by supplier | Varies | Online database listing multiple suppliers.[1] |
Regional Suppliers
A number of suppliers are located in key chemical manufacturing regions, particularly in China and India. These suppliers often offer competitive pricing for bulk quantities and may provide custom synthesis services. It is recommended to request quotes directly from these suppliers for the most accurate pricing and availability information.
Pricing Information
Pricing for this compound can vary significantly based on the supplier, purity, and quantity. As of early 2024, the price for a small research quantity (1 g) from a major global supplier is approximately $197.00 USD. For bulk quantities, it is necessary to contact suppliers directly to obtain a quote.
Synthesis and Manufacturing
The synthesis of trifluoromethylpyridines, including this compound, is primarily achieved through two main routes: chlorine/fluorine exchange and cyclocondensation reactions.[3]
General Synthesis Pathway
A common industrial approach involves the chlorination and subsequent fluorination of a picoline precursor. For instance, a multi-step synthesis could start from 2-chloro-5-(chloromethyl)pyridine, which undergoes further chlorination to form a trichloromethyl intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group.[4]
Representative Experimental Protocol (Hypothetical)
This is a representative, hypothetical protocol based on general synthesis principles and should be adapted and optimized for specific laboratory conditions.
Step 1: Ring Chlorination of a Trichloromethylpyridine Intermediate
In a suitable reactor equipped with a stirrer, condenser, and gas inlet, a trichloromethylpyridine precursor is dissolved in a high-boiling point solvent. A Lewis acid catalyst, such as antimony trichloride, is added.[4] Chlorine gas is then bubbled through the reaction mixture at an elevated temperature until the desired degree of chlorination is achieved, as monitored by gas chromatography (GC).
Step 2: Fluorination (Halogen Exchange)
The chlorinated intermediate is transferred to a pressure reactor. Anhydrous hydrogen fluoride (HF) is introduced into the reactor. The reaction is heated to a high temperature to facilitate the exchange of chlorine atoms on the trichloromethyl group with fluorine atoms.[5] The progress of the reaction is monitored by GC.
Step 3: Purification
Upon completion, the reaction mixture is cooled, and the excess HF is carefully neutralized. The crude product is then purified through distillation or recrystallization to yield this compound.
Analytical Methods
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for assessing purity and identifying the compound based on its retention time and mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity determination.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule.
Applications in Research and Drug Development
Trifluoromethylated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms on the pyridine ring make this compound a versatile intermediate for nucleophilic substitution and cross-coupling reactions.
The incorporation of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. For instance, it can improve metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can aid in cell membrane permeability. While specific biological targets for this compound are not widely reported, it serves as a precursor for more complex molecules that may target a range of biological pathways, including those involved in cancer and infectious diseases.[7]
Supply Chain and Procurement
The procurement of specialty chemicals like this compound involves a multi-step process that requires careful consideration of supplier qualification, quality control, and logistics.
Key considerations for procurement include:
-
Supplier Due Diligence: Verifying the manufacturer's capabilities, quality management systems (e.g., ISO certification), and regulatory compliance.
-
Product Specifications: Obtaining a detailed Certificate of Analysis (CoA) to ensure the product meets the required purity and impurity profiles.
-
Logistics and Handling: Ensuring the supplier has experience in handling and shipping potentially hazardous materials in compliance with international regulations. The safety data sheet (SDS) for this compound indicates it is acutely toxic if swallowed.
Safety and Handling
This compound is classified as acutely toxic (oral, category 3). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
- 1. This compound CAS#: 89719-91-5 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. 3,6-Dichloro-2-(trichloromethyl)pyridine | SIELC Technologies [sielc.com]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of Chlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Chlorinated pyridines are a critical class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their reactivity, while beneficial for synthetic transformations, also presents significant health and safety challenges. This in-depth technical guide provides essential information on the safe handling, storage, and disposal of chlorinated pyridines, with a focus on protecting laboratory personnel and the environment.
Hazard Identification and Classification
Chlorinated pyridines exhibit a range of toxicities that are influenced by the number and position of chlorine substituents on the pyridine ring. Generally, they are considered hazardous substances with the potential for acute and chronic health effects.
Key Hazards:
-
Acute Toxicity: Many chlorinated pyridines are harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] Symptoms of acute exposure can include irritation of the skin, eyes, and respiratory tract, as well as systemic effects such as headache, dizziness, and nausea.[2]
-
Organ-Specific Toxicity: The liver is a primary target organ for chlorinated pyridine toxicity, with studies showing the potential for fatty liver degeneration and other damage.[2]
-
Skin and Eye Damage: Direct contact can cause severe skin irritation and serious eye damage.[1]
-
Carcinogenicity and Genotoxicity: While data is limited for many specific chlorinated pyridines, some have shown mutagenic potential in in-vitro tests.[3] The formation of DNA adducts from reactive metabolites is a potential mechanism for carcinogenicity.[4][5][6]
-
Environmental Hazards: Many chlorinated pyridines are very toxic to aquatic life with long-lasting effects.[1]
It is crucial to note that for many chlorinated pyridines, comprehensive toxicological data, including established Permissible Exposure Limits (PELs) from OSHA and Immediately Dangerous to Life or Health (IDLH) values from NIOSH, are not available.[7][8][9][10][11] This absence of data necessitates a highly precautionary approach to handling these compounds.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for selected chlorinated pyridines. The significant gaps in this data underscore the need for extreme caution and the application of the precautionary principle when handling any compound in this class for which specific data is unavailable.
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation) | Other Toxicity Data |
| 2-Chloropyridine | 109-09-1 | 110 mg/kg (mouse)[12] | 64 mg/kg[12] | No data available | Intraperitoneal LD50 (mouse): 130 mg/kg[12]; Intraperitoneal LD50 (rabbit): 48 mg/kg.[12] |
| 3-Chloropyridine | 626-60-8 | No data available | No data available | No data available | Intraperitoneal LD50 (mouse): 235 mg/kg.[13] |
| 2,6-Dichloropyridine | 2402-78-0 | 115 mg/kg (mouse)[14] | No data available | No data available | |
| 2,3,5,6-Tetrachloropyridine | 2402-79-1 | 1182 mg/kg (male rat), 1414 mg/kg (female rat)[15] | No data available | No data available | |
| Pentachloropyridine | 2176-62-7 | No data available | No data available | LC50 (96 hr, Fathead Minnow): 0.47 mg/L[5] | Intraperitoneal LD50 (mouse): 235 mg/kg.[16] |
Note: The absence of data for a specific compound does not indicate that it is safe. All chlorinated pyridines should be handled as potentially highly toxic.
Core Safety and Handling Precautions
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with chlorinated pyridines.
Engineering Controls
-
Fume Hood: All work with chlorinated pyridines, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Closed Systems: For larger scale operations or frequent handling, the use of closed systems or glove boxes is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling chlorinated pyridines.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may provide splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection.
Safe Handling and Storage
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Chlorinated pyridines can be combustible.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Labeling: All containers of chlorinated pyridines must be clearly labeled with the chemical name and appropriate hazard warnings.
Experimental Protocols
The following sections provide detailed methodologies for key procedures involving chlorinated pyridines. These should be adapted as necessary based on a thorough risk assessment of the specific compound and experimental conditions.
Protocol: Safe Synthesis of 2,6-Dichloropyridine
This protocol is based on the direct chlorination of pyridine and highlights the necessary safety precautions for a high-temperature, pressurized reaction.
Materials:
-
Pyridine
-
Chlorine gas
-
High-pressure reactor with gas inlet, mechanical stirrer, and thermocouple
-
Neutralizing solution (e.g., aqueous sodium bicarbonate)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and has been pressure-tested. All operations should be conducted within a chemical fume hood.
-
Charging the Reactor: Carefully charge the reactor with pyridine.
-
Sealing and Heating: Seal the reactor and begin heating to the target temperature (e.g., 160-190°C), ensuring a gradual temperature increase.
-
Chlorine Introduction: Once the target temperature is reached, begin introducing chlorine gas at a controlled rate. Continuously monitor the reactor pressure and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (using a safe sampling procedure) and analyzing them by Gas Chromatography (GC).
-
Cooling and Venting: Upon completion, cool the reactor to room temperature. Safely vent any excess chlorine gas through a scrubbing system (e.g., a solution of sodium bisulfite or sodium hydroxide).
-
Neutralization: Carefully transfer the crude reaction mixture to a separate vessel and neutralize it with an aqueous solution of sodium bicarbonate. This should be done slowly and with stirring, as the neutralization reaction may be exothermic.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2,6-dichloropyridine by fractional distillation or column chromatography. All purification steps should be performed in a fume hood.
Protocol: Spill Decontamination
In the event of a spill, a prompt and safe response is critical.
Materials:
-
Spill containment kit with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Appropriate PPE (including respiratory protection)
-
Decontamination solution (e.g., a suitable solvent followed by soap and water)
-
Sealable, labeled waste container
Procedure:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: If safe to do so, increase ventilation in the area by opening fume hood sashes.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain the Spill: For liquid spills, surround the spill with absorbent material to prevent it from spreading. For solid spills, carefully cover the material to avoid generating dust.
-
Absorb the Spill: Apply absorbent material directly to the spill, working from the outside in.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to the appropriate safety personnel at your institution.
Toxicology and Signaling Pathways
The toxicity of chlorinated pyridines is often linked to their metabolism, which can lead to the formation of reactive intermediates that can damage cellular macromolecules.
As illustrated, chlorinated pyridines can undergo metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes, to form reactive electrophilic intermediates.[17] These reactive metabolites can then interact with cellular nucleophiles.
One detoxification pathway involves the conjugation of these reactive intermediates with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs), leading to the formation of less toxic, water-soluble conjugates that can be excreted.[7][10][15]
However, if the detoxification pathway is overwhelmed or if the reactive intermediates are particularly reactive, they can covalently bind to critical cellular macromolecules such as DNA and proteins. The formation of DNA adducts can lead to mutations and initiate carcinogenesis.[4][6] The interaction with proteins can disrupt their function, leading to cellular damage. Furthermore, the metabolic process and the presence of reactive intermediates can induce oxidative stress, further contributing to cellular injury and potentially leading to apoptosis (programmed cell death).[18][19]
Emergency Response
A clear and practiced emergency response plan is crucial for any laboratory working with chlorinated pyridines.
In all cases of exposure, it is critical to seek immediate medical attention and to provide the medical personnel with the Safety Data Sheet (SDS) for the specific chlorinated pyridine involved.
Waste Disposal
All waste materials contaminated with chlorinated pyridines, including reaction residues, contaminated solvents, spill cleanup materials, and used PPE, must be treated as hazardous waste.
-
Collection: Collect all hazardous waste in clearly labeled, sealed, and chemically compatible containers.
-
Segregation: Do not mix chlorinated pyridine waste with other incompatible waste streams.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration at a high-temperature facility equipped with appropriate scrubbers is the preferred method of disposal for chlorinated organic compounds.
Conclusion
Chlorinated pyridines are valuable chemical building blocks, but their potential for significant toxicity demands the utmost respect and adherence to stringent safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following safe handling and emergency procedures, researchers can minimize the risks associated with these compounds and ensure a safe laboratory environment. The lack of comprehensive toxicological data for many chlorinated pyridines reinforces the critical importance of a proactive and precautionary approach to safety.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adduct formation by alachlor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II metabolic pathways of spectinamide antitubercular agents: a comparative study of the reactivity of 4-substituted pyridines to glutathione conjugation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 15. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Agrochemicals Using 3,6-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of agrochemicals utilizing 3,6-dichloro-2-(trifluoromethyl)pyridine as a key starting material. The primary application highlighted is the synthesis of the herbicide Clopyralid.
Introduction
This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various agrochemicals. The presence of the trifluoromethyl group and chlorine atoms on the pyridine ring imparts unique chemical properties that are leveraged to create potent and selective active ingredients. This document outlines the synthetic pathway for the production of the widely used herbicide, Clopyralid, from this precursor.
Featured Application: Synthesis of Clopyralid
Clopyralid, chemically known as 3,6-dichloropicolinic acid, is a selective herbicide effective against broadleaf weeds. Its synthesis from this compound involves the hydrolysis of the trifluoromethyl group to a carboxylic acid. This transformation is typically achieved under strong acidic conditions.
Reaction Scheme
The overall reaction for the synthesis of Clopyralid from this compound is presented below:
Caption: Synthesis of Clopyralid via acid hydrolysis.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Clopyralid, based on analogous reactions.[1][2]
| Parameter | Value |
| Starting Material | This compound |
| Product | Clopyralid (3,6-Dichloropicolinic Acid) |
| Reagents | Fuming Sulfuric Acid (Oleum), Boric Acid |
| Reaction Temperature | 100-150 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 85-95% |
| Purity (post-purification) | >98% |
Experimental Protocols
Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)
This protocol is adapted from established methods for the hydrolysis of trifluoromethyl groups on aromatic rings.[2][3]
Materials:
-
This compound
-
Fuming Sulfuric Acid (20% SO₃)
-
Boric Acid (H₃BO₃)
-
Ice
-
Deionized Water
-
Diethyl Ether
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Hydrochloric Acid (HCl) solution (6 M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add boric acid (1.2 equivalents) to fuming sulfuric acid (10 volumes relative to the starting material). Stir the mixture until the boric acid is dissolved.
-
Addition of Starting Material: Slowly add this compound (1 equivalent) to the reaction mixture via a dropping funnel. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with constant stirring.
-
Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification:
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Isolation of Product:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To the crude product, add a minimal amount of hot ethanol to dissolve it.
-
Slowly add water until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals of Clopyralid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Workflow Diagram
Caption: Workflow for the synthesis of Clopyralid.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
Application of 3,6-Dichloro-2-(trifluoromethyl)pyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules for medicinal chemistry. The presence of a trifluoromethyl (-CF3) group, a key feature of this compound, significantly influences the physicochemical properties of resulting molecules. The -CF3 group is a powerful electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These characteristics make it a valuable substituent in the design of novel therapeutic agents. While specific applications of this compound in marketed drugs are not extensively documented in publicly available literature, its structural motifs are found in a variety of compounds investigated for antiviral, anticancer, and kinase inhibitory activities.
The reactivity of this compound is characterized by the two chlorine atoms, which can be selectively substituted through nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures.
Data Presentation
Due to the limited availability of specific quantitative data for derivatives of this compound in the conducted searches, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and are intended to serve as a template for researchers to populate with their own experimental results.
| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | % Inhibition @ 1µM |
| Hypothetical-1 | Kinase X | Biochemical | 150 | - | - | 85 |
| Hypothetical-2 | Kinase Y | Cell-based | - | 350 | HEK293 | 65 |
| Hypothetical-3 | Viral Protease Z | FRET | 80 | - | - | 92 |
| Hypothetical-4 | Cancer Cell Line A | Cytotoxicity | - | 500 | A549 | 75 |
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the substitution of one of the chlorine atoms with a primary or secondary amine. The chlorine at the 6-position is generally more susceptible to nucleophilic attack.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an aryl or heteroaryl boronic acid to one of the chloro-positions. The reactivity of the two chlorine atoms may vary, and optimization of the catalyst and reaction conditions may be required for selective coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling pathway that is often a target for pyridine-based inhibitors in cancer therapy.
Caption: Generic MAP Kinase signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and evaluation of new chemical entities derived from this compound.
Caption: A typical workflow for drug discovery using the title compound.
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the nucleophilic aromatic substitution (SNAr) of dichloropyridines, versatile building blocks in the synthesis of pharmaceuticals and other functional molecules. The following sections outline methodologies for the selective substitution of chloro-substituents with various nucleophiles, including amines, alkoxides, and thiols, on common dichloropyridine isomers.
Introduction
Dichloropyridines are key intermediates in organic synthesis, offering two reactive sites for the introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a critical aspect, influenced by the substitution pattern of the pyridine ring, the nature of the nucleophile, and the reaction conditions. Generally, for 2,4-dichloropyridine, classical SNAr reactions favor substitution at the C4-position due to the greater stabilization of the Meisenheimer intermediate.[1][2] However, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can favor substitution at the C2-position.[2] In the case of 2,6-dichloropyridine, the initial monosubstitution is less complex due to the molecule's symmetry.[2]
These application notes provide a comprehensive guide to understanding and performing SNAr reactions on dichloropyridines, complete with detailed experimental protocols, data on reaction outcomes, and visualizations of experimental workflows and mechanistic principles.
Factors Influencing Regioselectivity
The regiochemical outcome of nucleophilic aromatic substitution on 2,4-dichloropyridine is determined by a combination of electronic and steric factors. The stability of the intermediate Meisenheimer complex is a primary determinant.
Caption: Factors influencing regioselectivity in SNAr of 2,4-dichloropyridine.
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution of dichloropyridines with various nucleophiles.
Protocol 1: Amination of Dichloropyridines
A. Classical SNAr Amination of 2,4-Dichloropyridine (C4-selective)
This protocol describes the reaction of 2,4-dichloropyridine with an amine under thermal conditions to yield the 4-amino-2-chloropyridine product.
Materials:
-
2,4-Dichloropyridine
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., methyl tert-butyl ether, ethanol)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 2,4-dichloropyridine (1.0 eq) in the chosen solvent.
-
Cool the solution to the desired temperature (e.g., -50 °C for gaseous ammonia).
-
Slowly add the amine (1.0-2.5 eq) to the stirred solution. For gaseous amines, bubble the gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination of 2,4-Dichloropyridine (C2-selective)
This protocol details the palladium-catalyzed amination of 2,4-dichloropyridine, which selectively yields the 2-amino-4-chloropyridine product.
Materials:
-
2,4-Dichloropyridine
-
Aniline or other amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Celite
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene and stir the mixture for 15 minutes.
-
Add 2,4-dichloropyridine (1.0 eq) and the amine (1.2 eq) to the flask.
-
Heat the reaction mixture to 100 °C and stir for the appropriate time, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
C. Microwave-Assisted Amination of 2,6-Dichloropyridine
This protocol describes a rapid, microwave-assisted method for the mono-amination of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 eq), the amine (1.0-1.2 eq), and K₂CO₃ (1.5 eq).
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Alkoxylation of 2,6-Dichloropyridine
This protocol describes the synthesis of 2-alkoxy-6-chloropyridines via SNAr.
Materials:
-
2,6-Dichloropyridine
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride (NaH) or sodium metal)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the sodium alkoxide by adding sodium hydride or sodium metal to the corresponding alcohol in an anhydrous solvent.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
To this solution, add 2,6-dichloropyridine (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by distillation or column chromatography.
Protocol 3: Thiolation of 2,4-Dichloropyridine
This protocol details the reaction of 2,4-dichloropyridine with a thiol to form a 2-chloro-4-(organothio)pyridine.
Materials:
-
2,4-Dichloropyridine
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 eq) in an anhydrous solvent.
-
Add the base (1.1 eq) portion-wise at 0 °C to generate the thiolate.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2,4-dichloropyridine (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of dichloropyridines.
Table 1: Amination of Dichloropyridines
| Dichloropyridine Isomer | Nucleophile | Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Position of Substitution |
| 2,4-Dichloropyridine | Ammonia | Classical | - / Excess NH₃ | MTBE | -50 to 25 | 2.5 | 42 | 4 |
| 2,4-Dichloropyridine | Aniline | Buchwald-Hartwig | Pd(OAc)₂/Xantphos/NaOtBu | Toluene | 100 | 2-24 | 70-95 | 2 |
| 2,6-Dichloropyridine | Morpholine | Microwave | K₂CO₃ | DMF | 140 | 0.25 | 85-95 | 2 |
| 2,6-Dichloropyridine | Benzylamine | Classical | K₂CO₃ | Acetonitrile | Reflux | 12 | 80-90 | 2 |
Table 2: Alkoxylation and Thiolation of Dichloropyridines
| Dichloropyridine Isomer | Nucleophile | Method | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Position of Substitution |
| 2,6-Dichloropyridine | Sodium Methoxide | Classical | NaH | Methanol/THF | Reflux | 4-12 | 75-90 | 2 |
| 2,4-Dichloropyridine | Sodium Ethoxide | Classical | Na | Ethanol | Reflux | 6-18 | 70-85 | 4 |
| 2,4-Dichloropyridine | Thiophenol | Classical | NaH | DMF | RT | 3 | 70-85 | 4 |
| 2,6-Dichloropyridine | Thiophenol | Classical | K₂CO₃ | DMF | 80 | 5 | 80-90 | 2 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the SNAr of dichloropyridines.
Caption: General experimental workflow for SNAr of dichloropyridines.
References
Application Notes and Protocols: Suzuki Coupling of Electron-Deficient Pyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1][2][3] However, the application of this reaction to electron-deficient pyridine substrates, such as halopyridines, can be challenging. The electron-deficient nature of the pyridine ring can decrease the reactivity of the C-X bond (where X is a halogen) towards oxidative addition to the palladium catalyst. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[4]
These application notes provide a comprehensive overview of the conditions and protocols for successfully conducting Suzuki coupling reactions with electron-deficient pyridine substrates. We will cover key reaction parameters, present comparative data, and offer detailed experimental protocols to guide researchers in this important synthetic transformation.
Key Reaction Parameters and Optimization
Achieving high yields and selectivity in the Suzuki coupling of electron-deficient pyridines often requires careful optimization of the catalyst system, base, solvent, and reaction temperature.[4][5]
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is paramount for the successful coupling of challenging substrates like chloropyridines. While Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step and enhance catalytic activity.[5][6]
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Electron-Deficient Pyridines
| Substrate Example | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High | [1][5] |
| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | Not Specified | High | [4] |
| 2-Bromopyridine N-oxide | Pd(OAc)₂ (0.25) | Ligand-free | (i-Pr)₂NH | H₂O | 100 | 92 | [7] |
| 6-Chloroimidazo[1,2-a]pyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 150 (MW) | 85 | |
| 2-Chloropyridine | Pd₂(dba)₃ | 1 (a phosphite ligand) | K₃PO₄ | Dioxane | Not Specified | High | [8] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 150 (MW) | Good to Excellent | [9][10] |
Note: "High" and "Good to Excellent" are used where specific percentages were not provided in the source but the reaction was described as successful.
Base and Solvent Effects
The choice of base is crucial for the transmetalation step of the catalytic cycle.[11] For electron-deficient pyridines, stronger bases are often required to facilitate the formation of the active boronate species.[12] Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed.[5][12][13] The strength of the base can significantly impact the reaction rate and yield.[12]
The solvent system also plays a critical role. Aprotic polar solvents like 1,4-dioxane, DME, and toluene, often in combination with water, are frequently used.[1][5] Water can facilitate the dissolution of the inorganic base and influence the speciation of the boronic acid.[14] In some cases, polar solvents can improve site-selectivity in the coupling of polyhalogenated pyridines.[15]
Microwave-Assisted Suzuki Coupling
Microwave irradiation has emerged as a valuable technique to accelerate Suzuki coupling reactions, often leading to significantly reduced reaction times and improved yields, particularly for less reactive substrates.[16] This method is especially beneficial for high-throughput synthesis in drug discovery.
Table 2: Comparison of Conventional vs. Microwave Heating
| Substrate | Catalyst System | Conditions | Time | Yield (%) | Reference |
| 6-Bromoimidazo[1,2-a]pyridines | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 150°C (MW) | 20 min | 83-95 | |
| 2,4-Dichloropyrimidines | Pd(PPh₃)₄ | 150°C (MW) | 15 min | Good to Excellent | [9][10] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of electron-deficient pyridine substrates. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative[1][5]
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere system (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-chloropyridine derivative, the boronic acid or ester, the base, the palladium precatalyst, and the ligand.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Seal the flask and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Halogenated Imidazo[1,2-a]pyridine[8]
Materials:
-
6-Halogenoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 6-halogenoimidazo[1,2-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add DME as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Alternative Strategy: Suzuki Coupling of Pyridine N-Oxides
An alternative approach for the functionalization of pyridines at the 2-position involves the use of pyridine N-oxides. The N-oxide moiety can act as a directing group and can be readily removed after the coupling reaction.[17][18] Ligand-free Suzuki reactions of bromopyridine N-oxides in water have been reported with high efficiency.[19]
Table 3: Ligand-Free Suzuki Coupling of Bromopyridine N-Oxides in Water [7]
| Bromopyridine N-oxide | Arylboronic Acid | Time (h) | Isolated Yield (%) |
| 2-Bromopyridine N-oxide | Phenylboronic acid | 1 | 92 |
| 3-Bromopyridine N-oxide | Phenylboronic acid | 1 | 95 |
| 2-Bromo-3-methylpyridine N-oxide | Phenylboronic acid | 1 | 95 |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Suzuki coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting
Low yields or incomplete reactions in the Suzuki coupling of electron-deficient pyridines can often be attributed to several factors:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition. Using bulky ligands can often mitigate this issue.[4]
-
Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I. More forcing conditions (higher temperatures, stronger bases, more active catalysts) may be necessary for chloropyridines.[4][5]
-
Protodeboronation: The boronic acid can be sensitive to the reaction conditions and undergo decomposition. Using a boronic ester or ensuring anhydrous conditions (when appropriate) can sometimes help.
-
Base Incompatibility: The chosen base may not be strong enough to facilitate transmetalation effectively. Screening different bases is often a good starting point for optimization.[12]
By carefully selecting the reaction parameters and considering these potential pitfalls, researchers can successfully employ the Suzuki-Miyaura coupling for the synthesis of a wide range of functionalized electron-deficient pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines.[1][2] The substrate 3,6-dichloro-2-(trifluoromethyl)pyridine is a valuable building block in the development of pharmaceuticals and agrochemicals, owing to the unique electronic properties imparted by the trifluoromethyl group and the pyridine core.[3]
The presence of two chlorine atoms on the pyridine ring presents an opportunity for selective mono-amination or di-amination, making the careful selection of reaction conditions critical to achieving the desired product. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent chlorine atoms, often facilitating the coupling reaction. These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of this compound, including optimized reaction parameters and detailed experimental protocols based on established methodologies for similar electron-deficient dihaloaryl substrates.[4][5]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The primary challenge often lies in achieving selective mono-amination.[4]
Table 1: Key Reaction Components and Considerations
| Component | Examples | Key Considerations |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species. Catalyst loading is typically low, around 1-3 mol%.[4][6] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle with challenging aryl chloride substrates.[2][4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is a common choice for achieving high reaction rates.[4][6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic, and deoxygenated solvents are crucial to prevent catalyst deactivation.[6] |
| Amine | Primary or Secondary Amines | The nature of the amine can influence the reaction rate and selectivity. Excess amine (1.1 - 1.5 equivalents) is typically used.[4] |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | The catalytic system is sensitive to oxygen, so an inert atmosphere is required.[6] |
Experimental Protocols
The following protocols provide a general procedure for the selective mono-amination of this compound with a primary or secondary amine. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for Mono-amination
This protocol is designed for the selective coupling of one amine to the pyridine core.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating apparatus (e.g., oil bath)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, palladium(II) acetate, and XPhos.
-
Reagent Addition: Add the sodium tert-butoxide to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the amine.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.
Table 2: Representative Reaction Conditions for Mono-amination *
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (3 mol%) |
| Base | NaOt-Bu (2.0 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Reaction Time | 4 - 24 hours (Monitored by TLC/GC-MS) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Typical Yield | 65 - 90% |
*Based on analogous reactions with dihaloaryl substrates.[4]
Visualizations
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A typical experimental workflow for the Buchwald-Hartwig amination is outlined below.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Ensure that the solvent is anhydrous and the reaction is maintained under a strictly inert atmosphere. The choice of base can also significantly impact the yield, and screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be beneficial.
-
Poor Selectivity: To favor mono-amination, use a slight excess of the amine (1.1-1.2 equivalents). Using a larger excess of the amine can lead to the formation of the di-aminated product. Lowering the reaction temperature may also improve selectivity.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. The choice of ligand can also affect the reaction rate; more electron-rich and bulky ligands can sometimes accelerate the coupling of aryl chlorides.
These application notes provide a starting point for the successful Buchwald-Hartwig amination of this compound. Researchers are encouraged to optimize the reaction conditions for their specific amine substrates to achieve the best results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Regioselective Functionalization of 3,6-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective functionalization of 3,6-dichloro-2-(trifluoromethyl)pyridine, a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of two chlorine atoms at positions 3 and 6, activated by the electron-withdrawing trifluoromethyl group at position 2, allows for selective chemical modifications. This document outlines key regioselective reactions, provides summarized quantitative data from a closely related analog, and offers detailed experimental protocols for researchers.
Logical Workflow for Regioselective Functionalization
The functionalization of this compound can be strategically planned to achieve a variety of substituted pyridine derivatives. The following diagram illustrates the logical relationship between different regioselective functionalization strategies. The initial substitution is predicted to occur preferentially at the C-6 position due to the electronic influence of the C-2 trifluoromethyl group, which makes the C-6 position more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. Subsequent functionalization at the C-3 position can then be performed.
Caption: Logical workflow for the regioselective functionalization of this compound.
Data Presentation: Regioselective Suzuki-Miyaura Coupling
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloro-3-(trifluoromethyl)pyridine with Arylboronic Acids *
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-chloro-3-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chloro-3-(trifluoromethyl)pyridine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloro-3-(trifluoromethyl)pyridine | 88 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-6-chloro-3-(trifluoromethyl)pyridine | 79 |
*Note: Data is for the analogous compound 2,6-dichloro-3-(trifluoromethyl)pyridine and is presented to illustrate the principle of regioselectivity. The reaction takes place at the sterically more hindered position due to electronic reasons.
Experimental Protocols
The following are generalized protocols for key regioselective functionalization reactions on dihalopyridines. Researchers should optimize these conditions for this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-6 Position)
This protocol is adapted from procedures for related dihalopyridines and aims for monosubstitution at the C-6 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-aryl-3-chloro-2-(trifluoromethyl)pyridine.
Protocol 2: Regioselective Buchwald-Hartwig Amination (C-6 Position)
This protocol describes a general procedure for the palladium-catalyzed amination of a dihalopyridine, targeting the C-6 position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 6-amino-3-chloro-2-(trifluoromethyl)pyridine.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) (C-6 Position)
This protocol outlines a general method for the SNAr reaction, which is expected to be regioselective at the C-6 position due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine, 1.1-1.5 equivalents)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
In some cases, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required if the nucleophile is an amine.
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen aprotic polar solvent (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the nucleophile (and base, if required) to the solution.
-
Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the 6-substituted-3-chloro-2-(trifluoromethyl)pyridine.
HPLC Analytical Method Development for Halogenated Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as key building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals. The position and nature of the halogen substituent significantly influence the physicochemical properties and biological activity of the resulting molecules. Consequently, robust and reliable analytical methods are essential for monitoring reaction progress, identifying and quantifying impurities, and ensuring the quality and purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively employed for the analysis of these compounds.
This document provides detailed application notes and protocols for the development and validation of HPLC analytical methods for a range of halogenated pyridines. It addresses common challenges such as isomer separation, peak shape, and the analysis of polar halogenated pyridines, offering practical guidance for researchers and drug development professionals.
Challenges in HPLC Analysis of Halogenated Pyridines
The analysis of halogenated pyridines by HPLC can present several challenges:
-
Polarity: Many pyridine derivatives are polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Isomer Separation: Positional isomers of halogenated pyridines often possess very similar physicochemical properties, making their separation challenging.
-
Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in poor peak shape, such as tailing.
-
LC-MS Compatibility: The use of non-volatile ion-pairing reagents to improve retention of polar pyridines is often incompatible with mass spectrometry (MS) detection.
To overcome these challenges, careful method development is required, often employing specialized HPLC columns, such as mixed-mode or phenyl-hexyl phases, and optimizing mobile phase conditions.
Experimental Protocols
This section details validated HPLC methods for the analysis of various halogenated pyridines.
Protocol 1: Analysis of Bromopyridine Isomers and Related Impurities
This method is suitable for the separation and quantification of bromopyridine isomers and potential process-related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-20 min: 95% B20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation (for API):
-
Accurately weigh approximately 10 mg of the bromopyridine sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Analysis of Chloropyridine Derivatives
This method is applicable for the routine purity assessment of dichloropyridines and other chlorinated pyridine compounds.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the chloropyridine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to analysis.
Protocol 3: Mixed-Mode HPLC for Polar Halogenated Pyridines
This method is designed to improve the retention and separation of highly polar halogenated pyridines that are poorly retained on conventional C18 columns.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-Mode Column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., 0.1% formic acid or a buffer like ammonium formate) |
| Elution | Isocratic or Gradient (to be optimized based on the specific analytes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) |
Method Development Considerations for Mixed-Mode HPLC:
The retention on mixed-mode columns is influenced by both reversed-phase and ion-exchange mechanisms. Therefore, adjusting the organic solvent content, buffer concentration, and pH of the mobile phase can significantly impact the selectivity and resolution of the separation.
Data Presentation: Summary of Validation Data
The following tables summarize typical validation data for HPLC methods developed for halogenated pyridines, in accordance with ICH guidelines.
Table 1: Validation Data for the Analysis of a Brominated Pyridine Derivative [1][2]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 150 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Precision (%RSD) | ||
| - Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision (n=6) | < 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
Table 2: Validation Data for the Analysis of a Chlorinated Pyridine Impurity [3]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | LOQ - 0.2% of analyte conc. | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Precision (%RSD at LOQ) | < 5.0% | ≤ 10.0% |
| Accuracy (% Recovery at LOQ) | 95.0% - 105.0% | 80.0% - 120.0% |
| Limit of Detection (LOD) | 0.01% of analyte conc. | - |
| Limit of Quantitation (LOQ) | 0.03% of analyte conc. | - |
Sample Preparation Protocols
Effective sample preparation is crucial for accurate and reliable HPLC analysis. The choice of method depends on the sample matrix and the physicochemical properties of the analyte.
Protocol 4: Solid-Phase Extraction (SPE) for Halogenated Pyridines from Biological Matrices (e.g., Plasma)
This protocol describes a general procedure for the extraction of basic halogenated pyridine compounds from plasma using a polymeric SPE sorbent.[4][5]
-
Conditioning: Condition the SPE cartridge (e.g., polymeric cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the halogenated pyridine analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.
Protocol 5: Liquid-Liquid Extraction (LLE) for Halogenated Pyridines from Aqueous Samples
This protocol provides a general method for the extraction of halogenated pyridines from wastewater or other aqueous matrices.
-
pH Adjustment: Adjust the pH of 100 mL of the aqueous sample to > 9 with a suitable base (e.g., NaOH) to ensure the halogenated pyridine is in its free base form.
-
Extraction: Transfer the sample to a separatory funnel and extract three times with 25 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: If necessary, exchange the solvent to one compatible with the HPLC mobile phase and adjust the final volume for analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in HPLC analytical method development.
Caption: Workflow for HPLC Analytical Method Development.
Caption: General Sample Preparation Workflows.
References
Application Note: GC-MS Analysis of Dichloropyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyridines are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Monitoring the progress of reactions involving these compounds and accurately quantifying the various isomers and byproducts is crucial for process optimization, yield determination, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose due to its high sensitivity, selectivity, and ability to separate and identify volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the GC-MS analysis of reaction mixtures containing dichloropyridines.
Analytical Approach
The choice of analytical technique for monitoring chemical reactions is critical. For volatile and thermally stable compounds like dichloropyridines, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.[3][4] It offers excellent separation of isomers and provides mass spectral data for confident identification and quantification.
Experimental Workflow
The overall workflow for the GC-MS analysis of a dichloropyridine reaction mixture is depicted in the following diagram.
Caption: A generalized workflow for the GC-MS analysis of reaction mixtures.
Protocols
Sample Preparation
Accurate sample preparation is critical for reproducible and reliable results.
-
Homogenization : Ensure the reaction mixture is homogeneous before sampling. If the mixture contains solids, ensure they are either fully dissolved or a representative sample is taken.
-
Dilution : Accurately dilute a known volume or weight of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.[4] A typical dilution factor would be 1:100 or 1:1000, depending on the expected concentration of the analytes.
-
Internal Standard : Add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the sample, is chemically similar to the analytes, and has a different retention time. For dichloropyridines, a suitable internal standard could be a deuterated analog (e.g., Pyridine-d5) or another chlorinated aromatic compound.[5]
-
Vortex and Transfer : Vortex the sample to ensure thorough mixing. Transfer an aliquot of the final solution to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of dichloropyridines. Method optimization may be required for specific applications and instrumentation.
| Parameter | Condition |
| Gas Chromatograph | System equipped with a split/splitless injector and a capillary column. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1][4] |
| Injector Temperature | 250 °C.[4][6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[4] |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Mass Spectrometer | Quadrupole or Ion Trap with an Electron Ionization (EI) source.[4] |
| Ion Source Temp. | 230 °C.[1] |
| Quadrupole Temp. | 150 °C.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| Scan Range | m/z 40-350.[1] |
| Injection Volume | 1 µL. |
| Split Ratio | 50:1 (can be adjusted based on sample concentration). |
Data Presentation
Quantitative Analysis
Quantification is performed by creating a calibration curve for each dichloropyridine isomer using standard solutions of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Representative Calibration Data for 2,6-Dichloropyridine
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 78,910 | 455,678 | 0.173 |
| 10 | 155,432 | 452,345 | 0.344 |
| 25 | 390,112 | 458,765 | 0.850 |
| 50 | 785,234 | 451,987 | 1.737 |
| Correlation Coefficient (R²) | 0.9995 |
Table 2: Analysis of a Hypothetical Reaction Mixture
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Concentration (µg/mL) | % Area |
| Pyridine (Starting Material) | 5.8 | 79 | 12.5 | 5.2 |
| 2-Chloropyridine | 7.2 | 113 | 45.8 | 19.1 |
| 2,6-Dichloropyridine | 9.5 | 147 | 150.3 | 62.6 |
| 3,5-Dichloropyridine | 9.8 | 147 | 21.7 | 9.0 |
| Trichloropyridine | 11.2 | 181 | 9.7 | 4.0 |
| Internal Standard | 8.5 | 84 | - | - |
Logical Relationships in Isomer Differentiation
Distinguishing between isomers is a key challenge in the analysis of dichloropyridine reaction mixtures. While mass spectrometry provides the molecular weight and fragmentation pattern, chromatographic separation is essential for differentiating isomers.
Caption: The role of chromatography in separating isomers before MS detection.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of reaction mixtures containing dichloropyridines. The described methodology, including sample preparation, instrument conditions, and data analysis, offers a robust starting point for researchers and scientists in the pharmaceutical and chemical industries. The high sensitivity and selectivity of GC-MS make it an invaluable tool for reaction monitoring, impurity profiling, and quantitative analysis of dichloropyridines and related compounds.
References
Application Notes and Protocols for 3,6-Dichloro-2-(trifluoromethyl)pyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the chemical industry. Its unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on the pyridine ring, makes it a versatile intermediate for the synthesis of a variety of specialty chemicals, particularly in the agrochemical and pharmaceutical sectors. The electron-withdrawing nature of the trifluoromethyl group and the presence of two reactive chlorine atoms allow for selective functionalization through various organic reactions.
While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied dichlorotrifluoromethylpyridine isomers allows for the extrapolation of its potential reactivity and applications. This document provides an overview of its likely uses and detailed protocols for analogous compounds, which can serve as a starting point for research and development.
General Reactivity and Applications
Based on the known chemistry of related trifluoromethylpyridines, this compound is expected to be a key building block in the synthesis of complex molecules through reactions such as:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This is a common strategy for introducing diverse functional groups.
-
Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-nitrogen bonds.
-
Synthesis of Herbicides: The precursor to this compound, 3,6-dichloro-2-(trichloromethyl)pyridine, has been identified as a key intermediate in the production of the herbicide clopyralid (3,6-dichloro-2-pyridinecarboxylic acid). This suggests a direct synthetic pathway to pyridine-based herbicides.
Application Notes for Analogous Dichlorotrifluoromethylpyridines
Due to the limited specific data on this compound, the following application notes for structurally similar and well-documented isomers are provided. These examples are illustrative of the synthetic utility of this class of compounds.
Synthesis of Fungicides: The Case of Fluazinam
Analogous Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Fluazinam is a broad-spectrum fungicide used to control a variety of plant diseases. Its synthesis utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. The synthetic strategy involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an aniline derivative.
Synthesis of Insecticides
Analogous Intermediate: 2-Chloro-6-(trifluoromethyl)pyridine derivatives
Derivatives of trifluoromethylpyridine are used in the synthesis of modern insecticides. For example, sulfoxaflor, an insecticide targeting sap-feeding insects, is based on a 6-(trifluoromethyl)pyridine structure. The synthesis often involves the construction of the pyridine ring followed by functionalization.
Synthesis of Pharmaceutical Ingredients
Analogous Intermediate: 2,6-Dichloro-3-(trifluoromethyl)pyridine
This intermediate is used in the synthesis of kinase inhibitors for potential cancer therapy. The synthetic route typically involves selective cross-coupling reactions to introduce complex organic moieties at the chloro-substituted positions of the pyridine ring.
Experimental Protocols for Reactions of Analogous Compounds
The following are detailed protocols for key reactions involving dichlorotrifluoromethylpyridine intermediates. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
Reaction: Synthesis of an N-aryl-aminopyridine derivative from a dichlorotrifluoromethylpyridine.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add 2,3-dichloro-5-(trifluoromethyl)pyridine and dimethylformamide.
-
Add the substituted aniline and potassium carbonate to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Amination Reactions:
| Dichlorotrifluoromethylpyridine Isomer | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,6-dichloro-4-nitroaniline | K₂CO₃ | DMF | 110 | 6 | 85 |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 4-methoxyaniline | Na₂CO₃ | Acetonitrile | 80 | 12 | 78 |
Protocol 2: Suzuki-Miyaura Cross-Coupling
Reaction: Synthesis of an aryl-substituted trifluoromethylpyridine.
Materials:
-
2,6-Dichloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a Schlenk flask, combine 2,6-dichloro-3-(trifluoromethyl)pyridine, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Dichlorotrifluoromethylpyridine Isomer | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 4-methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for a typical Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of agrochemicals and pharmaceuticals. While direct experimental data for this specific isomer is limited, the provided protocols for analogous compounds offer a solid foundation for its application in synthetic chemistry. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this versatile building block. Further investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic utility.
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitutions on Trifluoromethylpyridines
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a trifluoromethylpyridine failing or giving low yields?
A1: Low conversion in SNAr reactions involving trifluoromethylpyridines can stem from several factors. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen atom.[1][2] However, success is contingent on a combination of factors including the nucleophile's strength, the leaving group's ability, the solvent, and the reaction temperature. A systematic troubleshooting approach is often necessary to identify the root cause.[3]
Q2: Which position on the trifluoromethylpyridine ring is most reactive for SNAr?
A2: The positions ortho (2- and 6-) and para (4-) to the pyridine nitrogen are the most activated for nucleophilic attack. This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][4] The presence of the electron-withdrawing trifluoromethyl group further enhances the electrophilicity of these positions.
Q3: What are the best leaving groups for SNAr reactions on trifluoromethylpyridines?
A3: For SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is contrary to SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[1]
Q4: What is a Meisenheimer complex and why is it important?
A4: A Meisenheimer complex is a resonance-stabilized anionic intermediate formed when a nucleophile attacks an electron-deficient aromatic ring.[1][5] Its formation is a key step in the two-step addition-elimination mechanism of SNAr reactions. The stability of this intermediate, which is enhanced by electron-withdrawing groups like -CF₃ and the pyridine nitrogen, is crucial for the reaction to proceed.[1][6]
Q5: Can I run SNAr reactions on trifluoromethylpyridines that are not activated at the 2- or 4-positions?
A5: While challenging, it is possible. Reactions on less activated positions, such as the 3- or 5-position, typically require harsher conditions, including higher temperatures, stronger bases, and more reactive nucleophiles.[7] In some cases, alternative methods like Buchwald-Hartwig amination may be more suitable for functionalizing these positions.[7]
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
This is one of the most common issues encountered. The following workflow can help diagnose and solve the problem.
Detailed Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and any bases, are anhydrous. Water can quench strong bases and hydrolyze the starting material.[1] The purity of the trifluoromethylpyridine and the nucleophile is also critical.
-
Assess Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), a strong base is typically required to deprotonate it in situ and increase its nucleophilicity.
-
Evaluate the Leaving Group: As mentioned, fluoride is the most reactive leaving group for SNAr on pyridines, followed by chloride.[1] If you are using a less reactive leaving group, more forcing conditions may be necessary.
-
Optimize Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures.[3] A gradual increase in temperature (e.g., in 20 °C increments) can significantly improve the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are generally the best choice as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[2][8]
-
Base: For nucleophiles that require deprotonation, the choice of base is crucial. Strong, non-nucleophilic bases like NaH or KOtBu are often effective. For amine nucleophiles, an inorganic base like K₂CO₃ or Cs₂CO₃ can be used.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Common Side Reactions and Solutions:
-
Hydrolysis of the Starting Material: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridine byproducts.
-
Solution: Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents.[1]
-
-
Reaction with the Solvent: Some solvents, particularly DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Solution: Use a more stable solvent like DMSO or sulfolane for high-temperature reactions.
-
-
Multiple Substitutions: If the trifluoromethylpyridine has more than one leaving group, multiple substitutions can occur.
-
Solution: Use a stoichiometric amount of the nucleophile and carefully control the reaction time and temperature.
-
-
Elimination Reactions: While less common with aromatic substrates, under strongly basic conditions and at high temperatures, elimination reactions can sometimes occur, especially if there are acidic protons on substituents.
-
Solution: Use the mildest possible base and the lowest effective temperature.[3]
-
Quantitative Data on Reaction Conditions
The following tables provide a summary of typical reaction conditions for the SNAr of halo-trifluoromethylpyridines with various nucleophiles. Yields are highly substrate and nucleophile dependent.
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 100 | 12 | >90 |
| Thiol | Thiophenol | NaH | THF | 25 | 2 | >98 |
Table 2: SNAr with Nitrogen-Based Nucleophiles [1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Primary Amine | Benzylamine | K₂CO₃ | DMSO | 80 | 6 | >95 |
| Secondary Amine | Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 3 | >95 |
| Aniline | 4-Chloroaniline | Cs₂CO₃ | Dioxane | 120 | 24 | >85 |
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical procedure for the reaction of a halo-trifluoromethylpyridine with an alcohol.
Materials:
-
2-Chloro-5-trifluoromethylpyridine
-
Alcohol (e.g., isopropanol)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add KOtBu (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add 2-chloro-5-trifluoromethylpyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of a halo-trifluoromethylpyridine with a primary or secondary amine.
Materials:
-
2-Chloro-5-trifluoromethylpyridine
-
Amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask, add 2-chloro-5-trifluoromethylpyridine (1.0 equivalent), the amine (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
General SNAr Mechanism on a Trifluoromethylpyridine
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Typical Experimental Workflow for SNAr Reactions
The following diagram outlines a standard workflow for performing and analyzing SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 3,6-Dichloro-2-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for performing cross-coupling reactions with 3,6-dichloro-2-(trifluoromethyl)pyridine. This electron-deficient, polyhalogenated pyridine presents unique challenges, including regioselectivity and the inherent low reactivity of C-Cl bonds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Issues & Regioselectivity
Q1: My coupling reaction with this compound is showing low or no conversion. What are the primary causes?
A1: Low reactivity is a common challenge with chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] The electron-deficient nature of the pyridine ring, amplified by the 2-(trifluoromethyl) group, can further complicate the reaction. Key areas to troubleshoot include:
-
Catalyst/Ligand Activity: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Highly active systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are often required to facilitate C-Cl bond activation.[1][2]
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting or deactivating the catalyst.[2] Using sterically hindered ligands can mitigate this "2-pyridyl problem" by shielding the metal center.[2]
-
Reaction Conditions: Insufficient temperature or an inappropriate choice of base or solvent can lead to a sluggish reaction. Chloropyridines typically require higher temperatures (80-120 °C) than their bromo or iodo analogs.[1]
Q2: How can I control the regioselectivity of the coupling reaction between the C3 and C6 positions?
A2: For polyhalogenated pyridines, oxidative addition of the palladium catalyst is generally favored at positions alpha (C2/C6) or para (C4) to the nitrogen atom due to electronic effects.[3] In this compound, the C6 position is alpha to the nitrogen. The potent electron-withdrawing effect of the adjacent trifluoromethyl group at C2 further increases the electrophilicity and reactivity of the C6 position. Consequently, mono-functionalization is expected to occur selectively at the C6-Cl bond under carefully controlled conditions. Achieving high selectivity for the C6 position typically involves using a 1:1 stoichiometry of the coupling partners and carefully optimized conditions.
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black (insoluble, inactive palladium(0) aggregates) is a sign of catalyst decomposition. This can happen if the catalytic cycle is slow, giving the active Pd(0) species time to agglomerate.[2] To prevent this:
-
Increase Catalytic Rate: Use more active ligands (e.g., Buchwald ligands) to accelerate the catalytic cycle.[2][4]
-
Use Precatalysts: Employ well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3/G4) which rapidly generate the active LPd(0) species in situ and can improve catalyst stability.[5]
-
Ensure Proper Mixing: Vigorous stirring is crucial, especially for heterogeneous mixtures.[5]
Suzuki-Miyaura Coupling
Q4: I am observing significant protodeboronation of my boronic acid. How can this be minimized?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which reduces the amount of nucleophile available for cross-coupling.[1] This is often caused by excess water or protic sources. To minimize it:
-
Use anhydrous solvents and ensure reagents are dry.
-
Consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which are often more stable than boronic acids.[1][6]
-
Choose a base carefully; sometimes a weaker, less nucleophilic base can help.[1]
Q5: My Suzuki reaction is producing significant homocoupling byproducts of the boronic acid. What is the cause?
A5: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5] Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use.[1][5]
Buchwald-Hartwig Amination
Q6: How do I achieve selective mono-amination at the C6 position?
A6: Achieving mono-amination requires careful control over stoichiometry. Use a slight excess of the this compound relative to the amine (e.g., 1.1 to 1.0).[7] This ensures the amine is the limiting reagent, disfavoring a second coupling event. If di-amination is desired, an excess of the amine and higher catalyst loading would be used.[7]
Q7: The reaction starts but then stalls before completion. What could be the problem?
A7: This may be due to product inhibition, where the aminated pyridine product coordinates more strongly to the palladium center than the starting material, effectively poisoning the catalyst.[7] Switching to a more sterically hindered ligand, such as BrettPhos, can sometimes prevent the product from binding as effectively and allow the reaction to proceed to completion.[7][8]
Sonogashira Coupling
Q8: My Sonogashira reaction is sluggish and primarily yields alkyne homocoupling (Glaser coupling) products. How can I improve this?
A8: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[9]
-
Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, these methods eliminate the primary catalyst for homocoupling.[9][10]
-
Base and Solvent: The choice of amine base is critical. Piperidine or triethylamine are commonly used. The solvent (e.g., THF, DMF) should fully dissolve the reactants.[11]
Optimized Reaction Conditions
The following tables summarize recommended starting conditions for coupling reactions with this compound, based on protocols for structurally similar electron-deficient dichloropyridines. Optimization for specific coupling partners is highly recommended.
Table 1: Recommended Conditions for C6-Selective Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 |
| Heteroarylboronic Acid | XPhos Pd G3 (2) | --- | K₃PO₄ (2.0) | 1,4-Dioxane | 100 |
| Alkylboronic Ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (3.0) | Dioxane/H₂O (4:1) | 100 |
Data adapted from protocols for other dichloropyridines.[4][11]
Table 2: Recommended Conditions for C6-Selective Buchwald-Hartwig Amination
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| Primary/Secondary Aliphatic | BrettPhos Pd G3 (2) | --- | LHMDS (2.0) | THF | 80 |
| Primary/Secondary Aryl | Pd₂(dba)₃ (2) | Xantphos (4) | NaOᵗBu (2.0) | Toluene | 100 |
| Ammonia Surrogate | Pd(OAc)₂ (2) | RuPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 110 |
Data adapted from protocols for electron-deficient aryl chlorides.[7][8]
Table 3: Recommended Conditions for C6-Selective Sonogashira Coupling
| Alkyne Type | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| Aryl/Alkyl (Standard) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine (2.0) | DMF | 80-100 |
| Aryl/Alkyl (Cu-free) | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | --- | Et₃N (3.0) | THF | 65 |
Data adapted from general Sonogashira protocols.[9][11]
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. This compound is toxic if swallowed. Handle palladium catalysts and phosphine ligands under an inert atmosphere as they can be air-sensitive.
Protocol 1: General Procedure for C6-Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.
-
Reagent Addition: Add 8 mL of anhydrous toluene to the Schlenk flask containing the reagents. Add the catalyst premix to the reaction mixture via syringe.
-
Degassing: Thoroughly degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 4-18 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for C6-Selective Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOᵗBu) (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), followed by anhydrous toluene (5 mL).
-
Amine Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[8]
Protocol 3: General Procedure for C6-Selective Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) followed by piperidine (3.0 mmol, 3.0 equiv.).
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through for 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C if necessary. Monitor for the disappearance of the starting material by TLC (typically 8-16 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Preventing side reactions in the synthesis of trifluoromethylpyridine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridine derivatives. It addresses common side reactions and offers strategies for their prevention and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to trifluoromethylpyridine derivatives?
A1: There are three main strategies for synthesizing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This method, often referred to as the Halex reaction, involves the fluorination of a trichloromethylpyridine precursor using a fluorinating agent like hydrogen fluoride (HF).[1][2][3]
-
Cyclocondensation: This approach involves constructing the pyridine ring from a trifluoromethyl-containing building block, such as ethyl 2,2,2-trifluoroacetate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][3]
-
Direct Trifluoromethylation: This method introduces a trifluoromethyl group directly onto a pyridine ring using a trifluoromethyl active species, such as trifluoromethyl copper.[1][2]
Q2: My chlorine/fluorine exchange reaction is producing a mixture of chlorinated by-products. How can I improve the selectivity?
A2: The formation of multi-chlorinated by-products is a common issue in vapor-phase chlorination/fluorination reactions.[1] To enhance selectivity for the desired product, you should carefully control the molar ratio of chlorine gas to your starting material and optimize the reaction temperature.[1] Unwanted chlorinated by-products can sometimes be reduced back to the starting material through catalytic hydrogenolysis and recycled to improve overall yield.
Q3: I am observing poor regioselectivity in the direct trifluoromethylation of a pyridine derivative. What can I do?
A3: Poor regioselectivity, often resulting in a mixture of 2-, 3-, and 4-trifluoromethylated isomers, is a known challenge in direct trifluoromethylation, particularly with radical reactions.[4] To address this, consider methods that activate the pyridine ring for a more controlled reaction. Strategies such as converting the pyridine to an N-methylpyridinium salt or using a hydrosilylation protocol can promote nucleophilic attack at a specific position, thereby improving regioselectivity.[4][5]
Q4: During the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine, I am getting low yields and several by-products. What are the optimal conditions?
A4: This reaction is sensitive to temperature and pressure. Operating at excessively high temperatures (above 250°C) can lead to the decomposition of both the starting material and the desired product.[6] Conversely, temperatures below 150°C may result in a sluggish and incomplete reaction.[6] For optimal results, it is recommended to conduct the reaction in the liquid phase with anhydrous HF under superatmospheric pressure (e.g., 15-1200 psig) at a temperature between 170°C and 190°C.[6] The use of a metal halide catalyst, such as FeCl₃ or FeF₃, is also crucial.[6]
Q5: My cyclocondensation reaction to form a trifluoromethylpyridine derivative is failing, and I am observing charring. What could be the cause?
A5: Substrate stability is critical in cyclocondensation reactions, which can be sensitive to reaction conditions, particularly when strong acids are used. For instance, enones with certain substituents, like a 3-furyl group, have been observed to undergo carbonization in the presence of sulfuric acid, preventing the desired cyclization.[7] If you observe decomposition, consider modifying the reaction conditions by using a milder acid, a lower temperature, or a different solvent system. Protecting sensitive functional groups on your starting materials may also be necessary.
Troubleshooting Guides
Side Reaction: Over- and Polychlorination in Chlorine/Fluorine Exchange
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry or GC analysis shows peaks corresponding to di-, tri-, or other polychlorinated pyridine derivatives. | Excess chlorine gas or overly high reaction temperatures during the chlorination step. | Carefully control the stoichiometry of chlorine gas. A stepwise addition of the chlorinating agent may improve selectivity. Optimize the reaction temperature; often, a lower temperature will favor the desired monochlorinated product. |
| Formation of unwanted chlorinated isomers. | Reaction conditions favoring thermodynamic over kinetic products. | Screen different catalysts and solvent systems. A change in solvent polarity can influence the regioselectivity of chlorination. |
Side Reaction: Incomplete Fluorination in Halex Reactions
| Symptom | Potential Cause | Recommended Solution |
| Presence of starting trichloromethylpyridine or partially fluorinated intermediates (e.g., -CFCl₂ or -CF₂Cl) in the final product mixture. | Insufficient fluorinating agent, low reaction temperature, or short reaction time. | Ensure at least a stoichiometric amount of the fluorinating agent (e.g., HF) is used; an excess is often preferable. Increase the reaction temperature within the stable range of your reactants and products (typically 150-250°C).[6] Extend the reaction time and monitor progress by GC or LC-MS. |
| Low conversion despite extended reaction times. | Catalyst deactivation or insufficient catalyst loading. | Ensure the catalyst (e.g., FeCl₃) is anhydrous and handled under inert conditions if necessary. Increase the catalyst loading in small increments. |
Side Reaction: Poor Regioselectivity in Direct Trifluoromethylation
| Symptom | Potential Cause | Recommended Solution |
| Formation of a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. | Use of a non-selective trifluoromethyl radical source. | Employ a directed trifluoromethylation strategy. For example, activate the pyridine at the nitrogen (e.g., forming a pyridinium salt) to direct nucleophilic trifluoromethylation.[4] Alternatively, use a directing group on the pyridine ring. |
| Inconsistent isomer ratios between batches. | Sensitivity to minor variations in reaction conditions. | Standardize all reaction parameters, including the rate of addition of reagents, stirring speed, and temperature control. Ensure starting materials are of consistent purity. |
Quantitative Data Summary
Table 1: Influence of Reaction Temperature on the Synthesis of Chloro-bis(trifluoromethyl)pyridines
| Substrate | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | bis(trifluoromethyl)pyridine Yield (%) | chloro-bis(trifluoromethyl)pyridine Yield (%) | dichloro-bis(trifluoromethyl)pyridine Yield (%) |
| 2,4-Lutidine | 420 | 420 | 5.8 | 78.8 | 13.0 |
| 2,5-Lutidine | 420 | 460 | 14.1 | 59.0 | 18.6 |
| 3,4-Lutidine | 420 | 400 | 9.0 | 60.0 | 16.0 |
| 3,5-Lutidine | 380 | 440 | 14.4 | 62.2 | 21.4 |
Data adapted from J-Stage.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Liquid-Phase Fluorination
This protocol is based on the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using anhydrous HF.[6]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anhydrous Ferric Chloride (FeCl₃)
-
High-pressure reaction vessel (e.g., Parr reactor)
Procedure:
-
In a suitable high-pressure reaction vessel, charge 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Cool the vessel and carefully add at least 3 molar equivalents of anhydrous HF.
-
Add the anhydrous FeCl₃ catalyst (typically 1-10 mole percent based on the starting pyridine).
-
Seal the reactor and begin heating to a temperature between 170°C and 180°C.
-
Pressurize the reactor to approximately 15 psig with an inert gas (e.g., nitrogen).
-
Maintain the reaction at the set temperature and pressure for approximately 25 hours, with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber.
-
The crude product can be purified by distillation or other standard chromatographic techniques.
Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Trifluoromethylpyridines
Welcome to the technical support center for the synthesis of substituted trifluoromethylpyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: My direct C-H trifluoromethylation of a pyridine substrate is resulting in a low yield and a mixture of regioisomers. What are the likely causes and how can I improve the regioselectivity?
A1: Low yields and poor regioselectivity are common challenges in direct C-H trifluoromethylation of pyridines. The high reactivity of the trifluoromethyl radical makes it difficult to control the position of substitution, often leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[1][2]
Troubleshooting Steps:
-
Activation Strategy: The electronic nature of the pyridine ring heavily influences the position of trifluoromethylation. Consider strategies to activate a specific position. For instance, nucleophilic activation of the pyridine ring through hydrosilylation can lead to selective trifluoromethylation at the 3-position.[1][2][3]
-
Catalyst Choice: The catalyst plays a crucial role. For example, silver-catalyzed reactions have been explored for trifluoromethylation.[1] For ortho-selective trifluoromethylation, an N-methylpyridine quaternary ammonium activation strategy with a silver carbonate catalyst has been shown to be effective.[1]
-
Reaction Conditions: Optimization of reaction conditions is critical. Variations in solvent, temperature, and reaction time can significantly impact yield and selectivity. For example, using chloroform (CHCl3) as a solvent has shown superior performance in some cases, while tetrahydrofuran (THF) resulted in negligible yields.[1]
Q2: I am using the chlorine/fluorine exchange method from a trichloromethylpyridine precursor and observing incomplete fluorination. What adjustments can I make?
A2: Incomplete fluorination in the synthesis of trifluoromethylpyridines from trichloromethylpyridines is a frequent issue. This method typically involves reacting the starting material with hydrogen fluoride (HF) under pressure, often with a metal halide catalyst.[4][5]
Troubleshooting Steps:
-
Catalyst: The choice and amount of catalyst are important. Metal halides like FeCl₃, FeF₃, and SnCl₄ are commonly used.[4] Ensure the catalyst is anhydrous and used in an appropriate molar percentage (typically 1-10 mol%).
-
Reaction Conditions: This reaction is sensitive to temperature and pressure. The reaction is typically conducted at superatmospheric pressures (from 5 to 1200 psig) and elevated temperatures (150°C to 250°C).[4] Insufficient temperature or pressure can lead to incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material and product.[4]
-
HF Molar Equivalents: Ensure a sufficient molar excess of anhydrous HF is used. Typically, at least 3 molar equivalents are required for each trichloromethyl group.[4]
-
Reaction Time: Reaction times can be long, ranging from 1 to 100 hours.[4] Monitor the reaction progress to determine the optimal time for completion.
Q3: My reaction is producing a significant amount of multi-chlorinated by-products. How can I minimize their formation?
A3: The formation of multi-chlorinated by-products is a common issue, particularly in vapor-phase reactions involving chlorination of picoline derivatives.[5][6]
Troubleshooting Steps:
-
Control of Reagent Ratios: The molar ratio of chlorine gas to the pyridine substrate is a critical parameter. Carefully controlling this ratio can help to minimize over-chlorination.[5]
-
Reaction Temperature: The reaction temperature can influence the degree of chlorination. Optimization of the temperature profile in the reactor is necessary.[5]
-
Recycling of By-products: Unwanted chlorinated by-products can sometimes be converted back to the desired starting material. For example, some multi-chlorinated by-products can be reduced to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis and then reintroduced into the reactor, improving overall process economy.[6]
Troubleshooting Guides
Problem: Low Yield in Trifluoromethylation Reactions
| Potential Cause | Recommended Solution |
| Inefficient Reaction Conditions | Optimize solvent, temperature, and reaction time. For direct C-H trifluoromethylation, consider solvent effects; for example, CHCl₃ may be superior to THF.[1] For chlorine/fluorine exchange, ensure adequate temperature and pressure.[4] |
| Poor Catalyst Performance | Screen different catalysts and catalyst loadings. For chlorine/fluorine exchange, anhydrous metal halides like FeCl₃ or FeF₃ are effective.[4] For direct trifluoromethylation, silver-based catalysts can be employed.[1] |
| Incomplete Reaction | Increase reaction time or temperature as appropriate. Monitor reaction progress using techniques like TLC, GC, or LC-MS. For chlorine/fluorine exchange, ensure a sufficient excess of HF.[4] |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to decomposition.[4] Consider lowering the temperature or using a more selective catalyst. |
| Side Product Formation | Optimize reaction conditions to minimize side reactions. For direct C-H trifluoromethylation, consider using a directing group or an activation strategy to improve regioselectivity and reduce the formation of undesired isomers.[2] |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Close-Boiling Impurities | For volatile compounds, fractional distillation under reduced pressure can be effective for separating components with different boiling points.[4][7] |
| Formation of Isomeric By-products | Isomers can be challenging to separate. Chromatographic techniques such as column chromatography are often necessary.[7] |
| Non-volatile Impurities | Crystallization can be an effective method for purifying solid products from non-volatile or differently soluble impurities.[7] |
| Acidic or Basic Impurities | Liquid-liquid extraction with an appropriate aqueous acidic or basic solution can be used to remove impurities with complementary chemical properties.[7] |
Experimental Protocols
Protocol 1: 3-Position-Selective C–H Trifluoromethylation of Pyridine Derivatives
This protocol is based on the nucleophilic activation of pyridine derivatives through hydrosilylation followed by electrophilic trifluoromethylation.[2][3]
Materials:
-
Pyridine derivative
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane
-
1,2-dichloroethane (anhydrous)
-
Togni Reagent I
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
To a solution of the pyridine derivative in 1,2-dichloroethane, add methylphenylsilane and tris(pentafluorophenyl)borane.
-
Heat the mixture at 65 °C and monitor the hydrosilylation reaction by TLC or LC-MS.
-
Once the hydrosilylation is complete, cool the reaction mixture to 0 °C.
-
Add Togni Reagent I and stir the reaction at a temperature between 0 °C and 25 °C.
-
After the trifluoromethylation step, add DDQ and continue stirring at 25 °C.
-
Upon completion, quench the reaction and purify the product using column chromatography to obtain the 3-trifluoromethylated pyridine.[3]
Visualizations
Troubleshooting Workflow for Low Yield in Trifluoromethylpyridine Synthesis
Caption: A decision tree for troubleshooting low yields.
General Catalytic Cycle for Cross-Coupling Trifluoromethylation
Caption: A generalized catalytic cycle for trifluoromethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. openaccesspub.org [openaccesspub.org]
Technical Support Center: Purification Strategies for Chlorinated Pyridine Compounds
Welcome to the technical support center for the purification of chlorinated pyridine compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in chlorinated pyridine synthesis?
A1: Common impurities include unreacted pyridine, isomers of the target compound (e.g., 2,3-dichloropyridine when 2,5-dichloropyridine is the desired product), and other polychlorinated pyridines.[1] The specific impurities will depend on the starting materials and reaction conditions.
Q2: How can I remove unreacted pyridine from my reaction mixture?
A2: Unreacted pyridine can be effectively removed by performing an acidic wash. By adding a dilute acid like hydrochloric acid (HCl), the basic pyridine is converted into its water-soluble pyridinium salt, which can then be extracted into an aqueous layer.[2][3] For acid-sensitive compounds, a wash with a copper sulfate (CuSO₄) solution can be used to form a water-soluble complex with pyridine.[2][3] Azeotropic distillation with a solvent like toluene can also remove residual pyridine.[2]
Q3: What is the best general approach for purifying solid chlorinated pyridines?
A3: For solid chlorinated pyridines, recrystallization is a highly effective purification technique.[1] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but have low solubility at room temperature.[4] For mixtures of isomers, a combination of steam distillation followed by recrystallization can be particularly effective.[1]
Q4: How can I separate chlorinated pyridine isomers with close boiling points?
A4: Separating isomers with similar boiling points can be challenging with standard distillation.[5] Fractional distillation with a column having a high number of theoretical plates may be required.[5] Alternatively, chemical separation methods can be employed. For instance, the formation of oxalate salts has been used to separate picoline isomers, a principle that could be adapted for certain chlorinated pyridines.[6] Steam distillation can also be effective in separating isomers, as seen in the purification of 2,5-dichloropyridine from 2,3-dichloropyridine.[1]
Q5: What analytical techniques are best for assessing the purity of my chlorinated pyridine compound?
A5: The most common and effective techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is well-suited for volatile and thermally stable compounds, while HPLC is versatile for a wider range of compounds.[7] For definitive identification of impurities, Mass Spectrometry (MS) coupled with GC (GC-MS) is a powerful tool.[8]
Troubleshooting Guides
Problem: Low Recovery After Recrystallization
Possible Cause 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.[1]
Possible Cause 2: Cooling the solution too quickly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Possible Cause 3: The compound is too soluble in the chosen solvent even at low temperatures.
-
Solution: Experiment with different solvents or a mixed solvent system. A good two-solvent system consists of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble. The compound is dissolved in the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, then clarified with a few drops of the "good" solvent before cooling.[9][10]
Problem: Oiling Out During Recrystallization
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
Possible Cause 2: The presence of significant impurities.
-
Solution: Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel or an initial extraction, to remove some of the impurities before recrystallization.
Problem: Poor Separation During Column Chromatography
Possible Cause 1: Incorrect mobile phase polarity.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent should provide a good separation of the target compound from impurities, with the target compound having an Rf value between 0.2 and 0.4.[4]
Possible Cause 2: Column overloading.
-
Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.
Possible Cause 3: The compound is acid-sensitive and is degrading on the silica gel.
-
Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[11]
Data Presentation
Table 1: Comparison of Purification Strategies for Chlorinated Pyridines
| Purification Method | Target Compound | Key Impurities | Purity Achieved | Yield/Recovery | Reference |
| Distillation | 2-Chloropyridine | 2,6-Dichloropyridine, Pyridine | 99.7% | Not Specified | [12] |
| Recrystallization | 2,6-Dichloropyridine | 2-Chloropyridine, Pyridine | 99.7% | Not Specified | [12] |
| Steam Distillation followed by Recrystallization | 2,5-Dichloropyridine | 2,3-Dichloropyridine | Up to 100% | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purification of 2,6-Dichloropyridine by Recrystallization
This protocol is based on a documented procedure for the purification of 2,6-dichloropyridine.[12]
-
Dissolution: Dissolve the crude 2,6-dichloropyridine crystal in 95% ethanol. The recommended ratio is 1:3 (w/v) of 2,6-dichloropyridine to ethanol.
-
Heating: Heat the mixture to 50 °C and maintain this temperature for 10 minutes with stirring until the solid is completely dissolved.
-
Crystallization: Stop heating and allow the solution to cool slowly to 5 °C. The purified 2,6-dichloropyridine will crystallize out of the solution.
-
Isolation: Filter the crystals using a Büchner funnel and wash with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
This protocol provides a general workflow for purifying chlorinated pyridines using silica gel chromatography.[4][13]
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with the crude material in various solvent systems (e.g., mixtures of hexanes and ethyl acetate of increasing polarity). The ideal solvent system will show good separation between the desired product and impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase identified in the TLC analysis. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.[4]
-
Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[4]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified chlorinated pyridine.[4]
Mandatory Visualizations
Caption: General workflow for the purification of chlorinated pyridine compounds.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3668209A - Separation of chlorinated pyridines and derivatives thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Purification [chem.rochester.edu]
- 12. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Nucleophiles and Pyridines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation caused by sulfur-containing nucleophiles and pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation by sulfur-containing nucleophiles?
A1: Sulfur compounds, such as thiols, thiophenes, and thioesters, are notorious for poisoning a wide range of metal catalysts, including palladium, platinum, nickel, and rhodium. The primary deactivation mechanisms include:
-
Strong Chemisorption: Sulfur atoms have a high affinity for metal surfaces and can bind strongly, and often irreversibly, to the active sites. This blocks the sites and prevents reactant molecules from accessing them, leading to a rapid decline in catalytic activity.[1]
-
Formation of Stable Metal-Sulfur Species: Sulfur can react with the metal catalyst to form stable metal sulfides or sulfates. For instance, in the presence of SO₂, palladium oxide (PdO) can be converted to less active palladium sulfate (PdSO₄).[2]
-
Electronic Modification of the Catalyst: The strong interaction between sulfur and the metal can alter the electronic properties of the catalyst, which can negatively impact its catalytic activity and selectivity.
Q2: How do pyridine and its derivatives cause catalyst deactivation?
A2: Pyridine and its derivatives are common structural motifs in pharmaceuticals and agrochemicals. However, the Lewis basic nitrogen atom in the pyridine ring can act as a catalyst poison. Deactivation occurs through:
-
Coordination to the Metal Center: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the transition metal center of the catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively halting the catalytic cycle.[3]
-
Ligand Displacement: In some cases, the pyridine substrate can displace the ligands on the catalyst, leading to the formation of less active or inactive catalyst species.
-
Formation of Inactive Dimers or Aggregates: The coordination of pyridine can sometimes promote the formation of inactive dimeric or polymeric catalyst species, especially at higher concentrations or temperatures.[4]
Q3: What are the common symptoms of catalyst deactivation in my reaction?
A3: The primary indicators of catalyst deactivation include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.
-
Formation of Palladium Black: In palladium-catalyzed reactions, the precipitation of black, elemental palladium is a visual sign of catalyst decomposition and deactivation.[5]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the ratio of desired products.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The reversibility of catalyst deactivation depends on the nature of the poison and the strength of its interaction with the catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, it can sometimes be removed by changing the reaction conditions or by a simple washing procedure.
-
Irreversible Poisoning: Strong chemisorption or the formation of stable metal compounds often leads to irreversible deactivation, where regeneration is more challenging or not feasible. Common regeneration techniques include thermal treatment, chemical washing, and oxidative or reductive treatments.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling with a Pyridine Substrate
Q: My Suzuki-Miyaura reaction with a 2-chloropyridine substrate is giving a very low yield. What should I do?
A: Low yields in this reaction are often due to catalyst deactivation by the pyridine nitrogen. Here is a troubleshooting workflow:
Explanation:
-
Catalyst System: 2-Chloropyridines are less reactive than their bromo or iodo counterparts. The pyridine nitrogen can also poison the palladium catalyst. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the difficult oxidative addition step and sterically shield the palladium center from the pyridine nitrogen.[6]
-
Base Selection: The base is crucial for activating the boronic acid. For challenging couplings with less reactive chlorides, a stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates.[6]
-
Reaction Conditions: Higher temperatures can be necessary to overcome the activation energy for the C-Cl bond activation. However, ensure the reaction is thoroughly degassed, as oxygen can lead to catalyst decomposition, especially at elevated temperatures.[3]
Issue 2: Rapid Catalyst Deactivation in a Reaction with a Thiol-Containing Substrate
Q: My hydrogenation reaction stops completely after a short time when using a substrate with a thiol group. How can I address this?
A: Thiols are strong poisons for many hydrogenation catalysts like Pd/C and PtO₂. Here’s a troubleshooting guide:
Explanation:
-
Thiol Protection: The most straightforward solution is to temporarily protect the thiol group with a protecting group that is stable to the reaction conditions and can be easily removed afterward.
-
Alternative Catalyst: Some catalyst systems may exhibit higher tolerance to sulfur. Screening different catalysts, including homogeneous catalysts, may identify a more robust system.
-
Condition Optimization: While not ideal, increasing the catalyst loading can sometimes allow the reaction to proceed to completion despite the poisoning. Running the reaction at a lower temperature might slow down the rate of irreversible catalyst deactivation.
Data Presentation
Table 1: Effect of Pyridine on Pd(OAc)₂-Catalyzed Acetoxylation of Benzene
| Catalyst System (Pd(OAc)₂:Pyridine Ratio) | Reaction Time (h) | Yield of Phenyl Acetate (%) |
| 1:0 | 24 | ~100 |
| 1:0.9 | 5 | ~100 |
| 1:2 | 24 | <20 |
Reaction conditions: Benzene, PhI(OAc)₂, 100 °C. Data extracted from Emmert et al. (2011).[7] This table illustrates that a substoichiometric amount of pyridine can accelerate the reaction, while an excess of pyridine is detrimental.[7]
Table 2: Deactivation and Regeneration of a Ni-Based Catalyst in the Presence of H₂S
| Reaction Temperature (°C) | H₂S in Feed | CH₄ Conversion (%) | CO₂ Conversion (%) | Catalyst State |
| 800 | No | ~90 | ~95 | Fresh |
| 800 | Yes (poisoning) | ~40 | ~50 | Poisoned |
| 800 | No (regeneration) | ~78 | ~85 | Regenerated |
| 900 | No | ~96 | ~98 | Fresh |
| 900 | Yes (poisoning) | ~70 | ~75 | Poisoned |
| 900 | No (regeneration) | ~96 | ~98 | Regenerated |
Data extracted from a study on dry reforming of biogas. The catalyst was poisoned with H₂S and then regenerated by switching to an H₂S-free feed at high temperature.[8][9][10]
Table 3: Reactivation of a Palladium Catalyst Poisoned by Hexamethylenediamine
| Catalyst State | Initial Activity (mmol H₂/min·g Pd) | Activity after Poisoning (mmol H₂/min·g Pd) | Activity after Reactivation (mmol H₂/min·g Pd) | Reactivation (%) |
| 5% Pd on Carbon | 1.2 | 0 | 1.39 | 116 |
The catalyst was poisoned with 1100 ppm hexamethylenediamine and reactivated by heating in an aqueous sodium carbonate solution at 180 °C. This demonstrates that a catalyst severely poisoned by a nitrogen-containing compound can have its activity fully restored and even enhanced.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidative Regeneration of a Coked Solid Acid Catalyst
This protocol is for regenerating a solid acid catalyst, such as a zeolite, that has been deactivated by the formation of carbonaceous deposits ("coke").[1]
-
Catalyst Preparation: After use, recover the coked catalyst by filtration. Wash the catalyst with a solvent (e.g., dichloromethane) to remove residual organic compounds and dry it in an oven at 100-120 °C.
-
Regeneration: Place the dried catalyst in a tube furnace. Pass a slow stream of dry air or a mixture of 5-10% oxygen in nitrogen over the catalyst bed.
-
Temperature Program: Gradually heat the furnace to a temperature sufficient to burn off the coke (typically 400-550 °C), but below the temperature that would cause thermal damage to the catalyst. The optimal temperature ramp and final temperature should be determined experimentally.
-
Holding Time: Hold the catalyst at the final temperature until the coke is completely removed, which can be monitored by observing the color of the catalyst (it should return to its original color) or by analyzing the effluent gas for CO₂.
-
Cooling: Cool the catalyst to room temperature under a stream of inert gas (e.g., nitrogen). The regenerated catalyst is now ready for reuse.
Protocol 3: Chemical Washing of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general procedure for washing a Pd/C catalyst that may be deactivated by adsorbed impurities. Caution: Pd/C can be pyrophoric, especially when dry. Always handle it in a wet state and under an inert atmosphere when possible.
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration through a pad of Celite. Do not allow the catalyst to dry on the filter.
-
Washing Sequence:
-
Wash the catalyst cake sequentially with several portions of deionized water.
-
Follow with a wash using a dilute acid solution (e.g., 0.1 M HCl) to remove basic impurities.
-
Wash again with deionized water until the filtrate is neutral.
-
Wash with a dilute base solution (e.g., 0.1 M NaOH) to remove acidic impurities.[3]
-
Finally, wash thoroughly with deionized water until the filtrate is neutral.
-
-
Solvent Exchange: If the catalyst is to be used in an organic solvent, the water can be displaced by washing with a series of solvents of increasing hydrophobicity (e.g., ethanol, then acetone, then the reaction solvent).
-
Storage: Store the regenerated catalyst under a solvent to prevent it from drying out and becoming pyrophoric.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dcl-inc.com [dcl-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. papers.sim2.be [papers.sim2.be]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing the Reactivity of 3,6-Dichloro-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichloro-2-(trifluoromethyl)pyridine. The information is designed to address specific challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the nitrogen atom in the pyridine ring. This electronic deficiency makes the C-Cl bonds susceptible to nucleophilic aromatic substitution (SNAr) and activates the molecule for various palladium-catalyzed cross-coupling reactions. The two chlorine atoms at the 3- and 6-positions exhibit different reactivities, allowing for selective functionalization.
Q2: Which C-Cl bond is more reactive towards nucleophilic attack and cross-coupling reactions?
The C-Cl bond at the 6-position is generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent 6-position (ortho) and the 4-position (para). This makes the 6-position more electrophilic and thus more susceptible to attack.
Q3: What are the most common reactions performed on this compound?
The most frequently employed reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (C-C bond formation)
-
Buchwald-Hartwig Amination (C-N bond formation)
-
Sonogashira Coupling (C-C bond formation with alkynes)
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Etherification (reaction with alkoxides)
-
Amination (reaction with amines)
-
Hydrolysis (reaction with hydroxide)
-
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Symptoms: Starting material remains largely unreacted, and the desired coupled product is formed in low yield or not at all.
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inappropriate Ligand | For electron-deficient substrates, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos are often effective. |
| Insufficient Base | Ensure the base is strong enough and sufficiently soluble in the reaction medium. Carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) are commonly used. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. |
| Poor Quality Boronic Acid | Use freshly purchased or recrystallized boronic acid. Anhydrous conditions are crucial as water can lead to protodeborylation. |
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol is adapted for the selective coupling at the 6-position.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.) |
| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd(OAc)2/SPhos (2-5 mol%) |
| Base | K2CO3 or Cs2CO3 (2.0-3.0 equiv.) |
| Solvent | 1,4-Dioxane/H2O (4:1) or Toluene/H2O (4:1) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-90% |
Logical Workflow for Suzuki-Miyaura Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Symptoms: Besides the desired amine product, significant amounts of hydrodehalogenation (loss of chlorine) or diarylation products are observed.
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Action |
| Hydrodehalogenation | This side reaction can be promoted by certain ligands and bases. Try switching to a different ligand (e.g., from a biarylphosphine to a ferrocenylphosphine). Using a weaker base might also help. |
| Diarylation | This occurs when the product of the first amination reacts again. To favor mono-amination, use a slight excess of the dichloro-pyridine starting material or add the amine slowly to the reaction mixture. |
| Catalyst Decomposition | High temperatures can lead to catalyst decomposition and side reactions. Ensure the reaction is not overheated and consider using a more stable pre-catalyst. |
Experimental Protocol: Mono-amination via Buchwald-Hartwig Reaction
| Parameter | Condition |
| Reactants | This compound (1.2 equiv.), Amine (1.0 equiv.) |
| Catalyst | Pd2(dba)3 (1-3 mol%) with XPhos or RuPhos (2-6 mol%) |
| Base | NaOtBu or K3PO4 (1.5-2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 90-120 °C |
| Reaction Time | 8-16 hours |
| Typical Yield | 70-95% |
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Symptoms: A mixture of products is obtained where the nucleophile has substituted both the 3- and 6-position chloro atoms.
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Action |
| High Reaction Temperature | Higher temperatures can overcome the activation energy barrier for substitution at the less reactive 3-position. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Strongly Basic/Nucleophilic Reagent | Very strong nucleophiles or harsh basic conditions can lead to a loss of selectivity. If possible, use a milder nucleophile or base. |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of the thermodynamically more stable, but kinetically less favored, di-substituted product. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. |
Experimental Protocol: Regioselective Etherification with an Alkoxide
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Sodium alkoxide (1.0-1.2 equiv.) |
| Solvent | Anhydrous THF or the corresponding alcohol |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-8 hours |
| Typical Yield | 80-95% (for substitution at the 6-position) |
Technical Support Center: Strategies for Amination of Electron-Poor Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of amines with electron-poor pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reaction of amines with unsubstituted or electron-rich pyridines so difficult?
The pyridine ring, while containing an electronegative nitrogen atom, is not inherently electrophilic enough to react with neutral amine nucleophiles under standard conditions. The lone pair of electrons on the amine nitrogen is not sufficiently nucleophilic to attack the electron-rich pi-system of the pyridine ring. Overcoming this low reactivity typically requires either activating the pyridine ring with electron-withdrawing groups or employing a catalytic system.
Q2: What are the primary strategies for forming a C-N bond between an amine and an electron-poor pyridine?
There are several effective strategies, each with its own advantages and limitations:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method when the pyridine ring is substituted with a good leaving group (like a halide) and activated by electron-withdrawing groups (such as a nitro group).
-
Chichibabin Reaction: A classic method for the direct amination of pyridines using a strong base like sodium amide, though it often requires harsh reaction conditions.[1][2]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of many functional groups.[3][4]
-
Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom on a pyridine ring that is activated by an electron-withdrawing group, typically a nitro group.[5][6]
-
η6-Coordination Catalysis: A newer approach that utilizes a ruthenium catalyst to activate the pyridine ring towards nucleophilic attack by forming a transient η6-pyridine complex.[7][8][9]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting an SNAr reaction between a 2-chloropyridine and a primary amine, but I am seeing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low conversion in SNAr reactions with chloropyridines is a common problem due to the lower reactivity of chlorides compared to fluorides or bromides. Here are several factors to consider and troubleshoot:
-
Insufficient Activation of the Pyridine Ring: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate. If the pyridine ring lacks strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group, the reaction will be sluggish.
-
Poor Leaving Group: Chloride is a less effective leaving group than fluoride in SNAr reactions on pyridines. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine.[10] If possible, consider using the corresponding 2-fluoropyridine.
-
Inadequate Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the heat. Flow reactors operating at high temperatures (up to 300°C) can overcome the activation barrier for unactivated substrates.[11]
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is often necessary to dissolve the reagents and facilitate the reaction.
-
Base: A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases include K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine or DIPEA.
-
Issue 2: Catalyst Poisoning and Low Yield in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a 2-bromopyridine is giving a low yield, and I suspect catalyst poisoning. What can I do to mitigate this?
A: Catalyst poisoning is a major challenge in the Buchwald-Hartwig amination of 2-halopyridines because the pyridine nitrogen can coordinate to the palladium center and inhibit its catalytic activity.[4] Here are some troubleshooting strategies:
-
Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands is crucial to shield the palladium center and prevent pyridine coordination. Ligands like XPhos, RuPhos, and BrettPhos are often effective.
-
Catalyst Precursor: Using a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)2.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or KOtBu are often required to deprotonate the amine-palladium complex. However, the effectiveness of a base can be highly dependent on the specific substrates and solvent.[12][13][14]
-
Solvent: Toluene and 1,4-dioxane are commonly used and effective solvents for these reactions.[15]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[4]
Issue 3: Side Reactions in the Chichibabin Reaction
Q: I am running a Chichibabin reaction and observing significant side product formation. What are the common side reactions and how can I minimize them?
A: The Chichibabin reaction, while useful for direct amination, can be prone to side reactions, especially under high-temperature conditions.[1][16]
-
Dimerization: A common side reaction is the dimerization of the pyridine starting material. For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene can produce a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine. This can sometimes be suppressed by conducting the reaction under pressure.[16]
-
Over-amination: If both the 2- and 6-positions are unsubstituted, a second amino group can be introduced.[17] This can be controlled by using a stoichiometric amount of sodium amide.
-
Formation of 4-Isomers: While the 2-position is generally favored, amination at the 4-position can occur, particularly if the 2- and 6-positions are blocked.[1][17]
-
Hydroxypyridine Formation: If water is not rigorously excluded, the corresponding hydroxypyridine can be formed as a byproduct.
To minimize these side reactions, consider using milder, modern variations of the Chichibabin reaction, such as those employing a NaH-iodide composite, which can proceed at lower temperatures.[18]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Amination of 2-Bromopyridine with Morpholine
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | XPhos Pd G3 (2) | - | K3PO4 (2.0) | Toluene | 100 | 16 | 98 |
| 4 | Pd2(dba)3 (2) | RuPhos (4) | Cs2CO3 (2.0) | Dioxane | 110 | 20 | 92 |
This table presents representative data to illustrate the impact of different catalytic components on reaction efficiency.
Table 2: SNAr of 2-Fluoropyridines with Various Nucleophiles [10]
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° Alcohol | KOtBu | THF | 50 | 3 | 100 |
| Aryl Alcohol | KOtBu | DMF | 80 | 6 | 100 |
| 1° or 2° Amine | iPr2NEt | MeCN | 80 | 12 | 100 |
| Amide | KHMDS | THF | 25 | 2 | 100 |
| N-Heterocycle | K2CO3 | DMF | 100 | 12 | 100 |
| Thiol | K2CO3 | DMF | 25 | 1 | 100 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine[3]
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr of a 2-Fluoropyridine with an Amine Nucleophile[19]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Reagent Addition: Add the 2-fluoropyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction: Stir the reaction mixture and heat to 110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: General mechanism of SNAr on an electron-poor pyridine.
Caption: A logical workflow for troubleshooting low-yielding amination reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Aminopyridines via η6-Coordination Catalysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amination of Aminopyridines via η6-Coordination Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 16. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,6-Dichloro-2-(trifluoromethyl)pyridine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 3,6-dichloro-2-(trifluoromethyl)pyridine and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The most common and scalable methods for synthesizing chlorinated trifluoromethylpyridines involve two main strategies:
-
Chlorine/Fluorine Exchange from a Trichloromethylpyridine Precursor: This is a widely used industrial method. It typically starts with a suitable picoline derivative which is first chlorinated to form a trichloromethylpyridine, followed by a halogen exchange reaction (HALEX) using a fluorinating agent like hydrogen fluoride (HF) or a metal fluoride to introduce the trifluoromethyl group. Subsequent chlorination of the pyridine ring can be performed to yield the desired dichlorinated product.[1][2]
-
Cyclocondensation using a Trifluoromethyl-Containing Building Block: This approach involves constructing the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[1] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]
Q2: My chlorine/fluorine exchange reaction is showing low conversion of the trichloromethyl group. What are the likely causes?
A2: Low conversion in the fluorination step can be due to several factors:
-
Insufficient Fluorinating Agent: Ensure a sufficient molar excess of the fluorinating agent (e.g., anhydrous HF) is used.
-
Catalyst Deactivation: If a catalyst like a Lewis acid (e.g., SbCl₅, FeCl₃) is used, it may become deactivated by impurities or water. Ensure anhydrous conditions and consider using fresh or regenerated catalyst.
-
Suboptimal Reaction Temperature and Pressure: These reactions often require elevated temperatures and pressures to proceed efficiently.[3] Consult literature for the optimal conditions for your specific substrate and fluorinating agent. For instance, liquid-phase fluorination with HF is often carried out at temperatures between 100°C and 250°C under superatmospheric pressure.
-
Poor Quality Reagents: Ensure that the starting trichloromethylpyridine and the fluorinating agent are of high purity and free from water.
Q3: I am observing the formation of multiple chlorinated isomers during the ring chlorination step. How can I improve the regioselectivity?
A3: Controlling the regioselectivity of pyridine ring chlorination can be challenging. Here are some strategies to improve it:
-
Reaction Temperature: The distribution of isomers is often highly dependent on the reaction temperature. Careful optimization of the temperature is crucial.
-
Catalyst Choice: The choice of chlorination catalyst (e.g., FeCl₃, AlCl₃, or no catalyst in the case of high-temperature gas-phase chlorination) can influence the isomer ratio.
-
Chlorinating Agent: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, PCl₅) can affect the selectivity.
-
Solvent: The solvent can influence the reactivity and selectivity of the chlorination reaction.
-
Purification: If isomer formation is unavoidable, efficient purification methods such as fractional distillation or chromatography will be necessary to isolate the desired isomer.[4]
Q4: What are the key challenges in performing Suzuki-Miyaura coupling reactions with dichlorotrifluoromethylpyridines?
A4: The primary challenges with Suzuki-Miyaura coupling of chloropyridines, especially electron-deficient ones, include:
-
Difficult Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition of the palladium catalyst challenging. This often leads to low or no yield.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners are common side reactions.
To overcome these, it is crucial to use highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), employ a suitable base (e.g., K₃PO₄, Cs₂CO₃), and ensure rigorously anhydrous and deoxygenated reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Dichlorotrifluoromethylpyridine
| Possible Cause | Suggested Solution |
| Incomplete Chlorination of the Methyl Group | Increase reaction time, temperature, or the molar ratio of the chlorinating agent. Ensure the initiator (e.g., AIBN, benzoyl peroxide) is active and used in the correct proportion.[5] |
| Incomplete Fluorination (HALEX Reaction) | Increase the molar excess of the fluorinating agent (e.g., HF). Optimize reaction temperature and pressure. Ensure the catalyst (if used) is active and the reaction is conducted under anhydrous conditions. |
| Formation of Over-chlorinated Byproducts | Reduce the reaction time or the stoichiometry of the chlorinating agent during the ring chlorination step. Optimize the reaction temperature to favor the desired dichlorinated product.[1] |
| Product Loss During Work-up and Purification | Use appropriate extraction and washing steps to minimize product loss in the aqueous phase. Optimize the purification method (e.g., fractional distillation under reduced pressure, column chromatography) to efficiently separate the product from byproducts and unreacted starting materials. |
| Decomposition of Starting Material or Product | Avoid excessively high reaction temperatures, especially during chlorination and distillation, as this can lead to tar formation and decomposition.[4] |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Isomers in Column Chromatography | Use a high-resolution silica gel and optimize the eluent system. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC. |
| Azeotrope Formation During Distillation | If an azeotrope is suspected, try azeotropic distillation with a suitable entrainer or switch to a different purification method like recrystallization if the product is a solid. |
| Presence of Tarry Impurities | Pre-treat the crude product before purification. For example, a filtration through a pad of celite or silica gel can remove some polymeric impurities. |
| Thermal Instability During Distillation | Use vacuum distillation to lower the boiling point and minimize thermal decomposition. Ensure the distillation apparatus is well-insulated for efficient separation. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (A Key Intermediate)
This protocol is adapted from established industrial processes for the synthesis of a key intermediate, which can then be further chlorinated to obtain dichlorinated derivatives.[1][6]
Step 1: Chlorination of 3-Picoline to 3-(Trichloromethyl)pyridine
-
In a suitable reactor equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, charge 3-picoline and a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Heat the mixture to the desired reaction temperature (typically 80-100 °C).
-
Introduce chlorine gas at a controlled rate while irradiating with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.
-
After completion, cool the reaction mixture and remove the solvent and any unreacted starting material under reduced pressure.
Step 2: Fluorination of 3-(Trichloromethyl)pyridine to 3-(Trifluoromethyl)pyridine
-
In a pressure reactor (autoclave), charge the crude 3-(trichloromethyl)pyridine and a catalytic amount of a Lewis acid (e.g., SbCl₅).
-
Cool the reactor and carefully add anhydrous hydrogen fluoride (HF).
-
Seal the reactor and heat to the reaction temperature (typically 100-150 °C). The pressure will increase as the reaction proceeds.
-
Maintain the reaction at the set temperature for several hours, monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a scrubber.
-
The crude product can be purified by distillation.
Step 3: Chlorination of 3-(Trifluoromethyl)pyridine
-
The chlorination of the pyridine ring can be carried out in the gas phase at high temperatures or in the liquid phase using a chlorinating agent and a catalyst.
-
For liquid-phase chlorination, charge 3-(trifluoromethyl)pyridine and a Lewis acid catalyst (e.g., FeCl₃) into a reactor.
-
Heat the mixture and introduce chlorine gas.
-
The reaction will produce a mixture of chlorinated isomers. The desired this compound will need to be separated from other isomers by fractional distillation or chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Dichloro(trifluoromethyl)pyridine Derivative
This protocol is a general method for the Suzuki-Miyaura coupling of a related dichloropyridine and can be adapted for derivatives of this compound.
Materials:
-
Dichloro(trifluoromethyl)pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dichloro(trifluoromethyl)pyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Chlorinated Trifluoromethylpyridines
| Reaction Step | Reagents & Catalysts | Temperature (°C) | Pressure | Typical Yields (%) | Key Considerations |
| Side-Chain Chlorination | 3-Picoline, Cl₂, AIBN | 80 - 100 | Atmospheric | 80 - 95 | Requires UV irradiation. Control of chlorine flow is crucial to avoid over-chlorination. |
| Fluorination (HALEX) | Trichloromethylpyridine, HF, SbCl₅ | 100 - 150 | Superatmospheric | 70 - 90 | Anhydrous conditions are critical. Requires a pressure reactor. |
| Ring Chlorination | Trifluoromethylpyridine, Cl₂, FeCl₃ | 100 - 150 | Atmospheric | Varies | Produces a mixture of isomers. Regioselectivity is temperature and catalyst dependent. |
| Suzuki-Miyaura Coupling | Dichloropyridine, Arylboronic acid, Pd catalyst, Base | 80 - 110 | Atmospheric | 60 - 95 | Requires an inert atmosphere. Ligand choice is critical for success with chloropyridines. |
Visualizations
Caption: General synthetic workflow for this compound and its derivatives.
Caption: Logical troubleshooting workflow for addressing low reaction yields.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in 3,6-Dichloro-2-(trifluoromethyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage byproducts in reactions involving 3,6-dichloro-2-(trifluoromethyl)pyridine.
Section 1: Troubleshooting Guides
Issue 1: Unexpected Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I performed a nucleophilic aromatic substitution on this compound with an amine and obtained a mixture of two isomeric products. How can I identify them and control the regioselectivity?
Answer:
When reacting this compound with a nucleophile, substitution can occur at either the C-3 or C-6 position, leading to the formation of regioisomers. The electron-withdrawing trifluoromethyl group at the 2-position activates both chlorine atoms for nucleophilic attack.
Potential Byproducts:
-
Desired Product: 3-substituted-6-chloro-2-(trifluoromethyl)pyridine or 6-substituted-3-chloro-2-(trifluoromethyl)pyridine.
-
Isomeric Byproduct: The regioisomer of the desired product.
-
Disubstituted Byproduct: 3,6-disubstituted-2-(trifluoromethyl)pyridine (if excess nucleophile and harsh conditions are used).
Troubleshooting Steps & Byproduct Analysis:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and the formation of multiple products.
-
Byproduct Isolation: If a mixture is obtained, separate the isomers using column chromatography or preparative HPLC.
-
Structural Characterization:
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will differ between the two isomers. Protons closer to the electron-withdrawing trifluoromethyl group and the nitrogen atom will typically be shifted downfield.
-
¹⁹F NMR: The chemical shift of the CF₃ group can be sensitive to the substitution pattern on the pyridine ring, providing another tool for differentiation.
-
-
GC-MS: The fragmentation patterns of the isomers in the mass spectrometer may be similar, but their gas chromatography retention times will likely differ, allowing for quantification of the isomer ratio.
-
Controlling Regioselectivity:
The regioselectivity of SNAr on dichloropyridines can be influenced by several factors:
-
Nature of the Nucleophile: Sterically hindered nucleophiles may preferentially attack the less sterically hindered C-6 position.
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. For related dichloropyridines, solvent choice has been shown to significantly alter the ratio of isomers.
-
Temperature: Lowering the reaction temperature may improve selectivity.
Experimental Protocol: Byproduct Identification by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to known standards or predict the fragmentation patterns of the expected isomers.
Issue 2: Side Reactions in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer:
Suzuki-Miyaura coupling on polychlorinated pyridines can be challenging due to competing side reactions.
Potential Byproducts:
-
Monosubstituted Isomers: 3-Aryl-6-chloro-2-(trifluoromethyl)pyridine and 6-Aryl-3-chloro-2-(trifluoromethyl)pyridine are the expected initial products. The reaction may stall at this stage or proceed to disubstitution.
-
Disubstituted Product: 3,6-Diaryl-2-(trifluoromethyl)pyridine.
-
Protodehalogenation: Replacement of one or both chlorine atoms with hydrogen, leading to 3-chloro-2-(trifluoromethyl)pyridine, 6-chloro-2-(trifluoromethyl)pyridine, or 2-(trifluoromethyl)pyridine. This can occur if there is a source of protons in the reaction mixture and the catalytic cycle is inefficient.
-
Homocoupling of Boronic Acid: Formation of a biaryl compound from the boronic acid coupling with itself.
Troubleshooting Steps & Byproduct Analysis:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for efficient cross-coupling with less reactive aryl chlorides.[1] For dichloropyridines, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often give better results than traditional phosphine ligands like PPh₃.[1]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
-
Reaction Conditions:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize protodehalogenation.
-
Inert Atmosphere: Thoroughly degas the reaction mixture to prevent oxidative degradation of the catalyst, which can lead to homocoupling.
-
-
Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a slight excess (1.1-1.2 equivalents) for monosubstitution is common, while a larger excess will favor disubstitution.
Quantitative Data on Byproduct Formation (Hypothetical Example):
The following table illustrates a hypothetical outcome of a Suzuki coupling reaction under different conditions, showcasing how catalyst and ligand choice can affect byproduct formation.
| Catalyst/Ligand | Desired Monosubstituted Product (%) | Isomeric Monosubstituted Byproduct (%) | Disubstituted Byproduct (%) | Protodehalogenation (%) |
| Pd(PPh₃)₄ | 40 | 15 | 5 | 25 |
| Pd₂(dba)₃ / SPhos | 85 | 5 | <2 | <5 |
Experimental Protocol: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Purify the isomeric mixture by column chromatography. Prepare separate NMR samples for each isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum for each isomer.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum for each isomer.
-
Data Analysis:
-
¹H NMR: Compare the chemical shifts and coupling constants of the aromatic protons. The substitution pattern will lead to distinct differences in the spectra.
-
¹⁹F NMR: The chemical shift of the CF₃ group will likely be different for each isomer due to the change in the electronic environment at the neighboring carbon.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely byproduct of hydrolysis of this compound?
A1: Under forcing hydrolytic conditions (e.g., strong acid or base and heat), one or both chlorine atoms can be replaced by a hydroxyl group. The most likely initial product would be a mixture of 3-chloro-6-hydroxy-2-(trifluoromethyl)pyridine and 6-chloro-3-hydroxy-2-(trifluoromethyl)pyridine. In some cases involving trifluoromethyl groups on heterocyclic rings, the trifluoromethyl group itself can be susceptible to hydrolysis to a carboxylic acid, though this typically requires harsh conditions.[2]
Q2: I am trying to perform a reduction of this compound. What byproducts should I expect?
A2: Catalytic hydrogenation (e.g., using H₂ and a palladium or platinum catalyst) can lead to several products.[3]
-
Partial Dechlorination: Formation of 3-chloro-2-(trifluoromethyl)pyridine and 6-chloro-2-(trifluoromethyl)pyridine.
-
Complete Dechlorination: Formation of 2-(trifluoromethyl)pyridine.
-
Ring Reduction: Under more forcing conditions, the pyridine ring itself can be reduced to a piperidine ring.
The product distribution will depend on the catalyst, solvent, temperature, and hydrogen pressure.
Q3: How can I confirm the identity of a suspected byproduct?
A3: A combination of analytical techniques is recommended:
-
GC-MS: Provides the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern. This is excellent for separating volatile components and getting an initial identification.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, allowing for the unambiguous identification of isomers.
-
LC-MS: Useful for less volatile compounds and for obtaining molecular weight information.
-
Infrared (IR) Spectroscopy: Can help identify the presence of new functional groups (e.g., -OH from hydrolysis, -NH₂ from amination).
Section 3: Visualizations
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 3,6-Dichloro-2-(trifluoromethyl)pyridine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,6-Dichloro-2-(trifluoromethyl)pyridine and its structural analogs. Due to the limited availability of experimental spectra for this compound, this document presents predicted data alongside experimental data for structurally related compounds to aid in spectral interpretation and compound characterization.
Data Presentation: Tabulated NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its structural analogs: 2-Chloro-6-(trifluoromethyl)pyridine, 2,5-Dichloropyridine, and 3,5-Dichloropyridine. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Structure | H-4 (δ, ppm, multiplicity, J) | H-5 (δ, ppm, multiplicity, J) | Other Protons (δ, ppm, multiplicity, J) |
| This compound | ![]() | 7.40 (d, J = 8.0) | 7.00 (d, J = 8.0) | |
| 2-Chloro-6-(trifluoromethyl)pyridine | ![]() | 7.90 (t, J = 7.8) | 7.65 (d, J = 7.8) | H-3: 7.55 (d, J = 7.8) |
| 2,5-Dichloropyridine[1] | ![]() | 7.68 (dd, J = 9.0, 0.3) | H-3: 8.13 (dd, J = 9.0, 3.0), H-6: 8.70 (d, J = 3.0) | |
| 3,5-Dichloropyridine | ![]() | 7.70 (t, J = 2.0) | H-2, H-6: 8.50 (d, J = 2.0) |
Disclaimer: Data for this compound is predicted and should be confirmed by experimental analysis.
Table 2: ¹³C NMR Spectral Data
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | CF₃ (δ, ppm, J) |
| This compound | 148.0 (q) | 130.0 | 128.0 | 125.0 | 150.0 | 122.0 (q, J ≈ 275) |
| 2-Chloro-6-(trifluoromethyl)pyridine | 151.0 | 122.0 | 139.0 | 120.0 | 148.0 (q) | 121.5 (q, J ≈ 274) |
| 2,5-Dichloropyridine | 150.1 | 138.3 | 129.5 | 131.2 | 144.7 | - |
| 3,5-Dichloropyridine | 148.2 | 131.0 | 138.0 | 131.0 | 148.2 | - |
Disclaimer: Data for this compound is predicted and should be confirmed by experimental analysis.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives is provided below.
I. Sample Preparation
-
Sample Purity: Ensure the sample of the pyridine derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
II. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 120-150 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Mandatory Visualization
The following diagram illustrates the predicted ¹H NMR signaling pathways for this compound, highlighting the expected spin-spin coupling.
Caption: Predicted ¹H NMR spin system for this compound.
References
A Comparative Guide to 19F NMR Spectroscopy of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into pyridine rings is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and sensitive technique for characterizing these compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[1] This guide provides a comparative analysis of the 19F NMR spectroscopic features of trifluoromethylpyridine isomers, details experimental protocols, and illustrates key concepts and workflows.
Comparison of 19F NMR Data
The position of the trifluoromethyl group on the pyridine ring significantly influences its 19F NMR chemical shift (δ). This is primarily due to the varying electronic effects (both inductive and resonance) exerted by the nitrogen atom and the aromatic system at different positions. The table below summarizes the reported 19F NMR chemical shifts for 2-, 3-, and a derivative of 4-trifluoromethylpyridine.
| Compound | Position of CF3 Group | 19F Chemical Shift (δ) in CDCl3 (ppm) | Reference |
| 2-Trifluoromethylpyridine | 2 | -68.1 | [2] |
| 3-Trifluoromethylpyridine | 3 | -62.4 | [2] |
| 2-Chloro-4-trifluoromethylpyridine | 4 | -66.3 | [2] |
Note: The chemical shift for the parent 4-trifluoromethylpyridine was not available in the searched literature. The value for 2-chloro-4-trifluoromethylpyridine is provided as a close structural analog.
The observed trend in chemical shifts can be rationalized by the electronic environment of the CF3 group. The nitrogen atom in the pyridine ring is electron-withdrawing, and its influence is most pronounced at the ortho (2 and 6) and para (4) positions. This generally leads to a downfield shift (less negative ppm values) compared to trifluoromethylbenzene. The upfield shift of the 2-trifluoromethylpyridine compared to the 3-isomer can be attributed to the direct proximity of the electron-withdrawing nitrogen atom.
Factors Influencing 19F NMR Chemical Shifts
Several factors can influence the 19F NMR chemical shift of trifluoromethylpyridines, making it a sensitive probe of the molecular environment.
Caption: Factors influencing 19F NMR chemical shifts.
Coupling Constants in Trifluoromethylpyridines
The 19F nucleus couples with other NMR-active nuclei, most notably 1H and 13C, providing valuable structural information. These coupling constants (J-values) are transmitted through chemical bonds.
-
¹⁹F-¹H Coupling: Coupling between the fluorine nuclei of the CF3 group and the protons on the pyridine ring is commonly observed. The magnitude of these couplings (nJFH, where n is the number of bonds) typically decreases as the number of intervening bonds increases. Long-range couplings over four or even five bonds can often be resolved.
-
¹⁹F-¹³C Coupling: One-bond coupling (¹JCF) between the fluorine and the trifluoromethyl carbon is large, typically in the range of 250-280 Hz.[3] Couplings to other carbons in the pyridine ring (nJCF) are also observed and are highly dependent on the number of bonds and the electronic structure of the molecule.
2D NMR experiments such as 1H-19F HETCOR and 19F-13C HMBC are powerful tools for elucidating these coupling networks and assigning the respective resonances.[4][5]
Experimental Protocol for 19F NMR Analysis
The following provides a general protocol for acquiring high-quality 19F NMR spectra of trifluoromethylpyridine compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the trifluoromethylpyridine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube.[6] The choice of solvent can influence the chemical shift.[6]
-
Add a small amount of an internal reference standard if precise chemical shift referencing is required. Common 19F NMR standards include CFCl3 (0 ppm) or trifluorotoluene (-63.72 ppm).[6] Alternatively, external referencing can be used.
2. NMR Spectrometer Setup:
-
Use a spectrometer equipped with a probe that can be tuned to the 19F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the 19F nucleus.
3. Acquisition of a Standard 1D 19F Spectrum:
-
Set the spectral width to cover the expected chemical shift range for the trifluoromethyl group (e.g., -50 to -80 ppm).
-
Use a 90° pulse for excitation.
-
Apply proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. For quantitative analysis, inverse-gated decoupling should be used.[7]
-
Set an appropriate relaxation delay (D1) to ensure full relaxation of the 19F nuclei between scans (typically 1-5 seconds, but can be longer).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals if quantitative analysis is desired.
5. Advanced Experiments (Optional):
-
1H-19F HETCOR: To correlate 19F signals with directly attached or nearby protons.
-
19F-13C HMBC: To identify long-range correlations between 19F and 13C nuclei, which is crucial for assigning the carbon skeleton.[4][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the 19F NMR analysis of a novel trifluoromethylpyridine compound.
Caption: A typical workflow for 19F NMR analysis.
References
- 1. biophysics.org [biophysics.org]
- 2. rsc.org [rsc.org]
- 3. jeolusa.com [jeolusa.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,6-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,6-Dichloro-2-(trifluoromethyl)pyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established fragmentation principles for halogenated and trifluoromethyl-substituted aromatic compounds to provide a robust predictive model. This information is crucial for the identification and structural elucidation of this compound in various research and development applications, including metabolite identification and process impurity profiling.
Predicted Fragmentation Pattern
The fragmentation of this compound under EI-MS is expected to be driven by the presence of two chlorine atoms, a trifluoromethyl group, and the pyridine ring. The initial ionization will likely involve the removal of an electron from the nitrogen atom or the aromatic pi system, leading to the formation of a molecular ion (M+•).
The key predicted fragmentation pathways include:
-
Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl), leading to a significant [M-Cl]+ fragment.
-
Loss of the Trifluoromethyl Group: The C-C bond between the pyridine ring and the trifluoromethyl group can cleave, resulting in the loss of a •CF3 radical and the formation of a dichloropyridyl cation.
-
Loss of a Fluorine Atom: Subsequent fragmentation of the trifluoromethyl group, either from the molecular ion or other fragments, can lead to the loss of a fluorine radical (•F).
-
Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to the loss of neutral molecules such as HCN.
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+, M+2, and M+4 peaks are expected to appear in an approximate 9:6:1 ratio, which is a distinctive signature for compounds containing two chlorine atoms.[1]
Comparative Data of Predicted Fragments
The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and the rationale for their formation.
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 215/217/219 | [C6H2Cl2F3N]+• | - | Molecular Ion (M+•) |
| 180/182 | [C6H2ClF3N]+ | •Cl | Loss of a chlorine radical from the molecular ion. |
| 146 | [C5H2Cl2N]+ | •CF3 | Loss of a trifluoromethyl radical from the molecular ion. |
| 196/198/200 | [C6H2Cl2F2N]+ | •F | Loss of a fluorine radical from the molecular ion. |
| 119 | [C5H2ClN]+ | •Cl, •CF3 | Sequential loss of a chlorine and a trifluoromethyl radical. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general protocol for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the characteristic fragmentation pattern.
-
Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Alternative Analytical Methodologies
While GC-MS with EI is the most common and effective technique for the analysis of volatile compounds like this compound, other methods could be considered for specific applications:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Although less common for such volatile compounds, LC-MS with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed, particularly for less volatile derivatives or in complex matrices where chromatographic separation requires liquid phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, 1H, 13C, 19F, and 15N NMR spectroscopy would provide unambiguous structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
The choice of analytical technique will depend on the specific research question, the sample matrix, and the required level of sensitivity and structural information. For routine identification and quantification, GC-MS remains the method of choice.
References
A Comparative Guide to the Reactivity of 3,6-Dichloropyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated pyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of halogen atoms and other substituents on the pyridine ring profoundly influences its reactivity, offering a palette of opportunities for selective functionalization. This guide provides an objective comparison of the chemical reactivity of two key dichlorinated pyridine derivatives: 3,6-dichloropyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. The analysis is supported by a review of their performance in common chemical transformations, supplemented with experimental data and detailed protocols.
At a Glance: Key Reactivity Differences
The primary distinction in the reactivity of these two molecules stems from the electronic properties of their substituents. In 2,3-dichloro-5-(trifluoromethyl)pyridine, the presence of a potent electron-withdrawing trifluoromethyl (-CF3) group significantly deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). Conversely, 3,6-dichloropyridine, lacking such a strongly deactivating group, exhibits a more moderate reactivity profile.
| Feature | 3,6-Dichloropyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Electron Density | Moderately electron-deficient | Highly electron-deficient |
| Susceptibility to SNAr | Moderate | High |
| Regioselectivity in SNAr | Preferential attack at the 2- or 6-position | Preferential attack at the 2-position |
| Reactivity in Cross-Coupling | Generally reactive | Can be more challenging due to electronics |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The inherent electron-deficient nature of the pyridine ring facilitates the displacement of halide leaving groups by a variety of nucleophiles.
3,6-Dichloropyridine: The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex. Reactions with nucleophiles such as amines and alkoxides typically proceed with substitution at either of these positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: The powerful electron-withdrawing -CF3 group, along with the chlorine atoms, renders this pyridine highly susceptible to nucleophilic attack. The primary site of substitution is the 2-position, which is both ortho to the activating nitrogen and influenced by the electronic pull of the adjacent chlorine and the trifluoromethyl group.
Comparative Data: Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 3,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonia | 125-135°C, 2.0-3.5 MPa | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | ~90[1] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.
3,6-Dichloropyridine: This substrate readily participates in various cross-coupling reactions. The two chlorine atoms offer handles for sequential or selective functionalization, often with the 2-position being more reactive in typical cross-coupling scenarios.
2,3-Dichloro-5-(trifluoromethyl)pyridine: While still a viable substrate for cross-coupling, the electronic nature of this molecule can influence catalyst selection and reaction conditions. The electron-poor character of the ring can sometimes make oxidative addition, a key step in the catalytic cycle, more challenging. However, successful couplings have been reported, often with high regioselectivity.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |
| 3,6-Dichloropyridine (analogue: 2,6-dichloropyridine) | Heptyl boronic pinacol ester | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine | 94[2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (analogue: 2,3,5-trichloropyridine) | Arylboronic acids | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-arylpyridines | High[3] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Amines
A solution of the dichloropyridine (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) in a suitable solvent (e.g., DMSO, NMP, or ethanol) is heated at a temperature ranging from 80 °C to 150 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-substituted product.[4]
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added the dichloropyridine (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) is then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Conclusion
The comparative reactivity of 3,6-dichloropyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine is a clear illustration of the profound impact of electronic effects on the chemical behavior of the pyridine ring. The presence of the strongly electron-withdrawing trifluoromethyl group in 2,3-dichloro-5-(trifluoromethyl)pyridine renders it a highly activated substrate for nucleophilic aromatic substitution, with a strong preference for reaction at the 2-position. In contrast, 3,6-dichloropyridine exhibits more balanced reactivity at its 2- and 6-positions. For palladium-catalyzed cross-coupling reactions, both substrates are viable, though the specific conditions and catalyst systems may need to be tailored to accommodate their differing electronic properties. A thorough understanding of these nuances is critical for the rational design of synthetic routes and the efficient construction of novel molecular entities in drug discovery and development.
References
A Comparative Guide to Suzuki and Stille Coupling for Functionalizing Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Dichloropyridines, in particular, serve as versatile building blocks, offering two distinct points for chemical modification. Among the most powerful tools for creating carbon-carbon bonds on such heteroaromatic systems are palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of two preeminent methods: the Suzuki-Miyaura coupling and the Stille coupling.
We will explore the core differences in reagents, reaction conditions, functional group tolerance, and regioselectivity, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling
The primary distinction between the two methods lies in the organometallic reagent used. The Suzuki coupling employs organoboron compounds (boronic acids or esters), while the Stille coupling utilizes organotin compounds (stannanes). This fundamental difference has significant practical implications regarding toxicity, reaction conditions, and purification.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1][2][3] | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃) for activation.[1][3] | Often proceeds under neutral, base-free conditions.[1][3] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases or acidic protons.[1][4] | Excellent; tolerates a wide range of sensitive functional groups.[1][2][3] |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation); esters are more stable.[1][2] | Organostannanes are generally stable to air and moisture.[1][2][5] |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed.[1][2] | Tin byproducts can be challenging to remove completely, often requiring specific workups (e.g., KF wash).[1][6] |
Catalytic Cycles: A Mechanistic Overview
Both reactions proceed through a similar catalytic cycle involving a Palladium(0)/Palladium(II) interchange. The key steps are oxidative addition of the dichloropyridine to the Pd(0) center, transmetalation of the organic group from boron or tin to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2]
References
A Comparative Guide to Alternatives for 3,6-Dichloro-2-(trifluoromethyl)pyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Building Blocks
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. 3,6-Dichloro-2-(trifluoromethyl)pyridine is a widely utilized intermediate, valued for the unique physicochemical properties imparted by its trifluoromethyl group and the reactivity of its chloro-substituents. However, the efficiency of synthetic routes can often be enhanced by considering alternative building blocks with tailored reactivity and properties. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data to inform your synthetic strategies.
Executive Summary
This guide explores alternative building blocks to this compound, focusing on three key areas of synthetic transformation: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). The primary alternatives examined are:
-
3,6-Dibromo-2-(trifluoromethyl)pyridine: A more reactive analogue for cross-coupling reactions.
-
Positional Isomers (e.g., 2,6-Dichloro-4-(trifluoromethyl)pyridine): Offering different reactivity and substitution patterns.
-
Bioisosteres: Functionally similar but structurally distinct moieties that can modulate biological activity and physicochemical properties.
The data presented herein demonstrates that while this compound is a versatile substrate, significant advantages in reactivity and yield can be achieved by selecting an appropriate alternative based on the desired transformation.
Comparison of Performance in Key Synthetic Reactions
The utility of a building block is defined by its performance in common chemical transformations. The following sections provide a detailed comparison of this compound and its alternatives in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]
Diagram 1: Logical Flow for Selecting a Building Block for Suzuki-Miyaura Coupling
Caption: Decision workflow for Suzuki-Miyaura coupling.
Table 1: Comparison of 3,6-Dichloro- and 3,6-Dibromo-2-(trifluoromethyl)pyridine in Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~75-85 (estimated) |
| 2 | 3,6-Dibromo-2-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | >90 (typical) |
Note: Data is compiled from typical conditions for similar substrates as direct comparative studies are limited. Yields are indicative.
The higher reactivity of the C-Br bond compared to the C-Cl bond generally allows for milder reaction conditions, shorter reaction times, and higher yields when using 3,6-dibromo-2-(trifluoromethyl)pyridine.
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to Suzuki-Miyaura coupling, the reactivity of the halide influences the reaction efficiency.
Table 2: Comparison of 3,6-Dichloro- and 3,6-Dibromo-2-(trifluoromethyl)pyridine in Buchwald-Hartwig Amination
| Entry | Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~70-80 (estimated) |
| 2 | 3,6-Dibromo-2-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90 | 12 | >85 (typical) |
Note: Data is compiled from typical conditions for similar substrates as direct comparative studies are limited. Yields are indicative.
For the synthesis of arylamines, 3,6-dibromo-2-(trifluoromethyl)pyridine is generally the superior substrate, allowing for the use of a wider range of amines and milder reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for the functionalization of electron-deficient aromatic rings. The regioselectivity of SNAr on dihalopyridines is influenced by the electronic nature of the substituents and the position of the leaving groups. The strong electron-withdrawing effect of the trifluoromethyl group at the 2-position activates the pyridine ring for nucleophilic attack.
Diagram 2: Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: A typical experimental workflow for SNAr.
Table 3: Regioselectivity in SNAr of 3-Substituted 2,6-Dichloropyridines
| Entry | 3-Substituent | Nucleophile | Solvent | Regioselectivity (2-position : 6-position) |
| 1 | -CN | 1-Methylpiperazine | Acetonitrile | 1 : 9 |
| 2 | -CF₃ | 1-Methylpiperazine | Acetonitrile | 1 : 9 |
| 3 | -CO₂Me | 1-Methylpiperazine | DCM | 16 : 1 |
| 4 | -CO₂Me | 1-Methylpiperazine | DMSO | 1 : 2 |
Data adapted from a study on 3-substituted 2,6-dichloropyridines.[2]
For this compound, the trifluoromethyl group at the 3-position (relative to the 6-chloro) strongly directs nucleophilic attack to the 6-position.[2] This is a critical consideration for synthetic planning. The choice of solvent can also dramatically influence the regioselectivity, as seen in entries 3 and 4.
Bioisosteric Replacements
In medicinal chemistry, the concept of bioisosterism involves the substitution of a molecular fragment with another that has similar physical or chemical properties, with the aim of enhancing biological activity, improving pharmacokinetic properties, or reducing toxicity.
Table 4: Potential Bioisosteric Replacements for the Dichloropyridine Scaffold
| Original Scaffold | Bioisosteric Alternative | Rationale for Replacement | Potential Advantages |
| Dichloropyridine | Pyrimidine | Similar size and electronics | Modulate metabolic stability, alter hydrogen bonding patterns |
| Dichloropyridine | Pyridazine | Similar size and electronics | Modulate metabolic stability, alter dipole moment |
| Dichloropyridine | Thiophene | Ring bioisostere | Can improve potency and selectivity |
The replacement of a dichloropyridine ring with a pyrimidine or pyridazine can significantly impact a molecule's properties and its interaction with biological targets.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of synthetic strategies.
General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl chloride (1.0 eq.), arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) in the reaction solvent.
-
Reaction Execution: Add the degassed solvent (e.g., 10:1 Toluene/H₂O) to the Schlenk flask, followed by the catalyst solution. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl chloride (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq.) to the flask.
-
Reaction Execution: Add the anhydrous solvent (e.g., toluene) to the flask, followed by the amine (1.1 eq.). Seal the flask and heat the reaction mixture to the desired temperature (typically 100 °C) with vigorous stirring.[4]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile).
-
Reagent Addition: Add the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) to the solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Conclusion
The selection of a building block in chemical synthesis is a multifaceted decision that should be guided by factors such as reactivity, cost, and the desired substitution pattern of the final product. While this compound is a valuable and versatile intermediate, this guide has highlighted several alternatives that can offer significant advantages in specific synthetic contexts. For palladium-catalyzed cross-coupling reactions, the more reactive 3,6-dibromo-2-(trifluoromethyl)pyridine can provide higher yields under milder conditions. In nucleophilic aromatic substitution, the inherent electronic properties of the trifluoromethylpyridine scaffold dictate a strong regiochemical preference, which must be considered in synthetic design. Furthermore, the exploration of bioisosteric replacements opens up new avenues for modulating the biological and physicochemical properties of the target molecules. By carefully considering these alternatives and the supporting experimental data, researchers can optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
A Comparative Guide to Bioisosteric Replacement Studies Involving the Trifluoromethylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern medicinal chemistry, integral to the design of numerous therapeutic agents and agrochemicals.[1][2][3] The trifluoromethyl (-CF3) group imparts a unique combination of physicochemical properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance a molecule's biological activity, cell permeability, and pharmacokinetic profile.[1][2][4] Bioisosteric replacement, a cornerstone strategy in drug design, involves substituting a functional group with another that retains similar biological activity while improving other properties. This guide provides a comparative analysis of the trifluoromethylpyridine scaffold and its bioisosteric replacements, supported by experimental data to inform lead optimization strategies.
Performance Data Comparison: Trifluoromethyl Scaffolds and Their Bioisosteres
The following tables summarize quantitative data from various studies, comparing the performance of trifluoromethyl-containing compounds with their bioisosteric analogs. These examples, while not all on a pyridine scaffold, provide valuable insights into the impact of replacing the trifluoromethyl group.
Case Study 1: p97 AAA ATPase Inhibitors - Indole Scaffold
This study highlights the nuanced effects of replacing a trifluoromethyl group on an indole scaffold with other bioisosteres. The data reveals that seemingly subtle electronic and steric changes can lead to dramatic differences in inhibitory activity.
| Compound/Bioisostere | C-5 Indole Substituent | IC50 (µM) for p97 Inhibition | Fold Difference vs. CF3 |
| Lead Compound | -CF3 (Trifluoromethyl) | 4.7 ± 2.0 | - |
| Analog 1 | -SF5 (Pentafluorosulfanyl) | 21.5 ± 0.4 | 4.6-fold less potent |
| Analog 2 | -NO2 (Nitro) | 0.05 ± 0.04 | 94-fold more potent |
| Analog 3 | -CH3 (Methyl) | 0.24 ± 0.11 | 19.6-fold more potent |
| Analog 4 | -OCH3 (Methoxy) | 0.71 ± 0.22 | 6.6-fold more potent |
| Analog 5 | -OCF3 (Trifluoromethoxy) | 3.8 ± 0.8 | 1.2-fold more potent |
Data sourced from a study on p97 inhibitors.[1]
Case Study 2: Positive Allosteric Modulators of the CB1 Receptor
In this example, a trifluoromethyl group was used as a bioisosteric replacement for an aliphatic nitro group, leading to improved potency and metabolic stability.
| Compound | Key Functional Group | Potency (EC50 in nM) | Metabolic Stability (t½ in HLM, min) |
| Parent Compound (ZCZ011) | -NO2 (Nitro) | 18.0 | 25 |
| Bioisosteric Analog | -CF3 (Trifluoromethyl) | 11.0 | >120 |
HLM: Human Liver Microsomes. Data is illustrative of the findings in the cited study.[2]
Case Study 3: Quorum Sensing Inhibitors - Pyridine Scaffold
This study demonstrates the successful bioisosteric replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, resulting in comparable or improved activity.
| Compound | Scaffold Feature | IC50 (µM) for Quorum Sensing Inhibition |
| Parent Compound (4NPO) | Pyridine-N-oxide | 33 ± 1.12 |
| Bioisosteric Analog 1 | 2-Difluoromethylpyridine | 19 ± 1.01 |
| Bioisosteric Analog 2 | 2-Difluoromethylpyridine | 27 ± 0.67 |
| Bioisosteric Analog 3 | 2-Difluoromethylpyridine | 35 ± 1.12 |
Data from a study on Pseudomonas aeruginosa quorum sensing inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in bioisosteric replacement studies are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, p38)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (including trifluoromethylpyridine and bioisosteric analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical design for assessing the pharmacokinetic properties of a test compound in mice.
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Study Design:
-
Dosing:
-
Administer the test compound via intravenous (IV) and oral (PO) routes to separate groups of mice. A typical dose might be 1-10 mg/kg.
-
The compound should be formulated in an appropriate vehicle (e.g., saline, PEG400/water).
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at multiple time points post-dosing.
-
Typical IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Typical PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Blood is typically collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of the test compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).
-
-
Mandatory Visualizations
Signaling Pathway: Generic Kinase Signaling Cascade
Caption: A generic receptor tyrosine kinase signaling pathway often targeted by TFMP inhibitors.
Experimental Workflow: Kinase Inhibitor Screening Cascade
Caption: A typical experimental workflow for the screening and selection of kinase inhibitors.
Logical Relationships: Bioisosteric Replacements for Trifluoromethylpyridine
Caption: Logical relationships of common bioisosteres for the trifluoromethylpyridine scaffold.
References
- 1. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyridine-Derived Pesticides: A Comparative Analysis for Researchers
The pyridine chemical structure is a cornerstone in the development of modern insecticides, giving rise to highly effective classes of compounds that have become vital in global pest management. This guide provides a comparative analysis of the efficacy of prominent pesticides derived from pyridine isomers, focusing on the widely used neonicotinoids and the more recent sulfoximines. The information is tailored for researchers, scientists, and professionals in drug development, with an emphasis on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor
Pesticides derived from pyridine, such as neonicotinoids (e.g., Imidacloprid, Dinotefuran, Nitenpyram) and sulfoximines (e.g., Sulfoxaflor), primarily function by targeting the insect's central nervous system. They act as agonists of the nicotinic acetylcholine receptor (nAChR).[1][2][3] In a healthy insect, the neurotransmitter acetylcholine binds to nAChRs, opening ion channels and propagating nerve signals. These pyridine-derived insecticides mimic acetylcholine, binding to the nAChR and causing the channel to open.
However, unlike acetylcholine, which is quickly broken down by the enzyme acetylcholinesterase to terminate the signal, these synthetic compounds are not easily degraded. This leads to a persistent, uncontrolled stimulation of the nAChRs, resulting in the continuous firing of neurons.[4] This overstimulation ultimately causes paralysis and the death of the insect.
While both neonicotinoids and sulfoximines target nAChRs, they are classified into different groups by the Insecticide Resistance Action Committee (IRAC)—Group 4A for neonicotinoids and Group 4C for sulfoximines. This distinction arises because they interact with the nAChR in subtly different ways or at different binding sites.[1] This difference is crucial for resistance management, as sulfoxaflor can be effective against some insect populations that have developed resistance to neonicotinoids.
Comparative Efficacy Data
The efficacy of an insecticide is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50). The LC50 is the concentration of the chemical in a medium (e.g., water or air) that kills 50% of the test organisms during a specific exposure period, while the LD50 is the dose administered that kills 50% of the organisms. A lower LC50 or LD50 value indicates higher toxicity.
The following table summarizes publicly available efficacy data for several pyridine-derived pesticides against common agricultural pests. It is critical to note that direct comparisons can be challenging due to variations in experimental protocols, test species, and environmental conditions across studies.
| Pesticide | Target Pest | Bioassay Method | LC50 / LD50 | Exposure Time | Source |
| Imidacloprid | Aphis gossypii | Leaf Dip | 0.01 - 0.04 ppm | - | [5] |
| Myzus persicae | Leaf Dip | 5.14 ppm | - | ||
| Apis cerana indica | Topical | 0.33 ppm | 48 hours | [6] | |
| Thiamethoxam | Aphis gossypii | Leaf Dip | 0.03 - 0.05 ppm | - | [5] |
| Apis cerana indica | Topical | 0.40 ppm | 48 hours | [6] | |
| Diaphorina citri | Systemic (in plant) | 1100 ng/g | 48 hours | [7] | |
| Dinotefuran | Apis cerana indica | Topical | 0.47 ppm | 48 hours | [6] |
| Diaphorina citri | Systemic (in plant) | 5500 ng/g | 48 hours | [7] | |
| Acetamiprid | Apis cerana indica | Topical | 0.64 ppm | 48 hours | [6] |
| Nitenpyram | Trichogramma dendrolimi | Residual Contact | 0.060 mg a.i. L-1 | - | [8] |
| Sulfoxaflor | Nilaparvata lugens | - | 0.382 - 2.986 ppm | - | [9] |
| Lariophagus distinguendus | Topical | LD50 = 0.30 ng/insect | 72 hours | [10] |
Experimental Protocols: Determining Insecticide Efficacy
A standardized methodology is crucial for generating reliable and comparable toxicity data. The leaf-dip bioassay is a common laboratory method used to determine the LC50 of systemic and contact insecticides against sap-sucking insects like aphids.[11][12]
Detailed Methodology: Leaf-Dip Bioassay
-
Preparation of Test Solutions: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone).[12] Serial dilutions are then made using distilled water containing a non-ionic surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.
-
Leaf Treatment: Fresh, undamaged host plant leaves are excised. Each leaf is individually dipped into one of the test concentrations or the control solution for a standardized duration (e.g., 10-30 seconds).[11]
-
Drying: After dipping, the leaves are allowed to air-dry on a clean, non-absorbent surface for a set period (e.g., 30-60 minutes) to allow the solvent to evaporate.[11]
-
Insect Infestation: The treated, dried leaves are placed individually in ventilated containers, such as petri dishes with a moist filter paper to maintain turgor. A predetermined number of test insects (e.g., 10-20 adult aphids of a uniform age) are carefully transferred onto each leaf.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).
-
Mortality Assessment: Mortality counts are recorded at specific time intervals, typically after 24, 48, and/or 72 hours. An insect is considered dead if it is immobile or unable to move when gently prodded with a fine brush.
-
Data Analysis: The observed mortality percentages are corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to calculate the LC50 value, along with its 95% confidence limits.
Logical Relationships and Chemical Classification
The pesticides discussed are all derivatives of pyridine but belong to distinct chemical subclasses. This structural diversity influences their specific interactions with the nAChR and their spectrum of activity. The neonicotinoids, for instance, can be further divided based on their pharmacophore (e.g., nitroguanidine vs. cyanoamidine). Sulfoxaflor represents the sulfoximine class, which, while targeting the same receptor, possesses a unique sulfoximine moiety.
References
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. neptjournal.com [neptjournal.com]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. entomoljournal.com [entomoljournal.com]
- 11. ejppri.eg.net [ejppri.eg.net]
- 12. scielo.br [scielo.br]
Comparative Crystallographic Analysis of 3,6-Dichloro-2-(trifluoromethyl)pyridine Derivatives and Structural Analogs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, crystallization, and X-ray crystallographic analysis of 3,6-dichloro-2-(trifluoromethyl)pyridine derivatives and related compounds. This report provides a comparative analysis of their crystal structures, supported by experimental data, to facilitate further research and application in medicinal and materials chemistry.
The structural elucidation of substituted pyridine scaffolds is of paramount importance in the fields of drug discovery and materials science, owing to their prevalence in a wide array of biologically active compounds and functional materials. Among these, this compound serves as a key building block for various agrochemicals and pharmaceuticals. Understanding the precise three-dimensional arrangement of atoms within its derivatives is crucial for rational drug design and the development of new materials with tailored properties. This guide presents a comparative overview of the X-ray crystallographic data for several derivatives and structural analogs of this compound, alongside detailed experimental protocols for their synthesis and crystallographic analysis.
Crystallographic Data Comparison
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆HCl₆N | Orthorhombic | Pbcm | 8.3100(17) | 17.018(3) | 7.3160(15) | 90 | 90 | 90 | 4 | [1][2] |
| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | Orthorhombic | Pnma | 13.684(3) | 14.313(3) | 3.8420(8) | 90 | 90 | 90 | 4 | |
| 2,6-Dichloropyridine-3,5-dicarbonitrile | C₇HCl₂N₃ | Orthorhombic | Pnma | 6.8473(9) | 12.1307(15) | 19.430(3) | 90 | 90 | 90 | 8 |
Experimental Protocols
The successful X-ray crystallographic analysis of small molecules like the this compound derivatives hinges on a systematic experimental workflow, encompassing synthesis, purification, crystal growth, and diffraction data collection and analysis.
Synthesis of Polychlorinated Pyridine Derivatives
A general route for the synthesis of polychlorinated pyridines involves the chlorination of pyridine precursors. For instance, the synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine can be achieved through a two-step chlorination of 2-chloro-5-chloromethyl pyridine. The initial step involves chlorination under UV irradiation, followed by a high-temperature chlorination catalyzed by a Lewis acid such as WCl₆.[1] The synthesis of trifluoromethylpyridine derivatives often involves either the chlorine/fluorine exchange of a trichloromethylpyridine precursor or the construction of the pyridine ring from a trifluoromethyl-containing building block.[3]
Single Crystal Growth
Obtaining high-quality single crystals is a critical and often challenging step. For small organic molecules, slow evaporation of a saturated solution is a commonly employed and effective technique. The choice of solvent is crucial and is often determined empirically. Solvents such as 1,2-dichloroethane have been successfully used for growing crystals of polychlorinated pyridines.[1] The process typically involves dissolving the purified compound in a suitable solvent to near saturation, followed by filtration to remove any particulate matter. The vial containing the solution is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is typically collected at low temperatures (e.g., 100 K or 170 K) to minimize thermal vibrations of the atoms.[4] A suitable crystal is mounted on a goniometer and placed in a diffractometer. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å), is used to irradiate the crystal.[5] As the crystal is rotated, a series of diffraction images are collected on an area detector.
The collected data is then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental effects such as absorption. The crystal structure is subsequently solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Caption: Experimental workflow for the X-ray crystallography of pyridine derivatives.
This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives and their analogs. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis and structural characterization of novel pyridine-based compounds for various applications.
References
- 1. rigaku.com [rigaku.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to the Purity Assessment of 3,6-Dichloro-2-(trifluoromethyl)pyridine: HPLC vs. GC
Data Presentation: A Comparative Overview
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility of potential impurities, required sensitivity, and the desired analytical throughput. The following table summarizes the key performance attributes of each technique for the analysis of 3,6-Dichloro-2-(trifluoromethyl)pyridine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5, DB-1701), 30 m x 0.25 mm, 0.25 µm |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Inert gas (e.g., Helium, Nitrogen) |
| Detector | Diode Array Detector (DAD) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Resolution | Excellent for a wide range of polar and non-polar impurities. | High for volatile and semi-volatile impurities. |
| Sensitivity | Good, particularly with a UV-active chromophore. | Very high, especially with an ECD for halogenated compounds. |
| Analysis Time | Typically 15-30 minutes per sample. | Can be faster, often 10-20 minutes per sample. |
| Sample Volatility | Not a limiting factor; suitable for non-volatile impurities. | Requires the analyte and impurities to be volatile and thermally stable. |
| Key Advantages | Versatility for a broad range of impurities, non-destructive. | High resolution for volatile compounds, high sensitivity with specific detectors. |
| Potential Drawbacks | May require longer run times for complex mixtures. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate purity assessments. The following are representative methods for HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation of the main component from potential non-volatile impurities and related substances.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
Gas Chromatography (GC) Method
This method is well-suited for the detection of volatile and semi-volatile impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).
2. Chromatographic Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C (FID) or 320°C (ECD).
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable solvent such as acetone or ethyl acetate to obtain a 1 mg/mL solution.
Mandatory Visualizations
To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in method selection.
Safety Operating Guide
Proper Disposal of 3,6-Dichloro-2-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3,6-Dichloro-2-(trifluoromethyl)pyridine, ensuring the safety of laboratory personnel and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for mitigating risks associated with this hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as a hazardous substance, and direct contact can pose significant health risks. Always work in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
In case of exposure, follow these first-aid measures immediately and seek medical attention:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H2Cl2F3N |
| Molecular Weight | 215.99 g/mol |
| Appearance | Colorless - Yellow Liquid |
| Melting Point | 8 - 9 °C |
| Boiling Point | 168-169 °C |
| Flash Point | 79 °C (174 °F) |
| Density | 1.549 g/cm³ at 25 °C |
| Vapor Pressure | 1.13 mmHg @ 25°C |
| Solubility in water | 380 mg/l @ 24 °C |
Toxicological Data
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Serious Eye Damage | Category 1 |
| Skin Sensitisation | Category 1 |
| Chronic Aquatic Toxicity | Category 2 |
Note: Data presented is for the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) and should be used for guidance only.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Step 1: Waste Segregation and Collection
-
Identify Waste: Clearly identify all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials.
-
Segregate Waste: Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Collect Waste: Use a dedicated, properly labeled, and sealed container for collecting the waste. The container must be compatible with the chemical.
Step 2: Containerization and Labeling
-
Container Selection: Use a robust, leak-proof container made of a material chemically resistant to halogenated organic compounds.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date when the waste was first added to the container.
Step 3: Temporary On-Site Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
-
Storage Limits: Adhere to institutional and local regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory.
Step 4: Professional Disposal
-
Engage a Licensed Professional: Contact a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[2]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.
-
Final Disposal Method: The recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal of Empty Containers
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste or sent for recycling if appropriate.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




